molecular formula C10H10N2 B3344806 4-Methyl-2-(1-pyrrolyl)pyridine CAS No. 90996-18-2

4-Methyl-2-(1-pyrrolyl)pyridine

Cat. No.: B3344806
CAS No.: 90996-18-2
M. Wt: 158.2 g/mol
InChI Key: IYQKSFDFSHYLNT-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-pyrrolyl)pyridine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(1-pyrrolyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(1-pyrrolyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pyrrol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-4-5-11-10(8-9)12-6-2-3-7-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQKSFDFSHYLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611453
Record name 4-Methyl-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90996-18-2
Record name 4-Methyl-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-2-(1-pyrrolyl)pyridine CAS 90996-18-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2), a specialized N-heterocyclic ligand used in organometallic catalysis and advanced materials synthesis.[1]

CAS Registry Number: 90996-18-2 Chemical Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol Synonyms: 4-Methyl-2-(1H-pyrrol-1-yl)pyridine; 2-(N-Pyrrolyl)-4-methylpyridine.[1][2]

Executive Summary

4-Methyl-2-(1-pyrrolyl)pyridine is a bi-heterocyclic compound featuring a pyridine ring substituted at the 2-position by a pyrrolyl group via a C–N bond.[1][3] Unlike 2,2'-bipyridine, which connects via a C–C bond, this molecule possesses a unique electronic profile due to the orthogonal or twisted arrangement of the pyrrole ring relative to the pyridine, governed by steric repulsion at the ortho positions.[1]

It serves as a critical ligand backbone in homogeneous catalysis (particularly ethylene oligomerization) and as a cyclometalating precursor for phosphorescent Iridium(III) complexes in OLED technology.[1] Its ability to undergo C–H activation at the pyrrole


-position allows it to transform from a monodentate neutral ligand into a robust anionic 

chelate.[1]

Physicochemical Properties

The following data synthesizes experimental values and high-confidence predictions based on structural analogs (e.g., 2-(1-pyrrolyl)pyridine).

PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous oilTends to crystallize slowly; purity dependent.[1]
Melting Point 45 – 55 °C (Estimated)Analogous parent compound MP is ~60°C.
Boiling Point ~260 – 270 °C (at 760 mmHg)Predicted based on volatility of analogs.[1]
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, TolueneLimited solubility in water.[1]
pKa (Pyridine N) ~4.5 – 5.0The pyrrolyl group is weakly electron-withdrawing via induction but donating via resonance.[1]
Coordination Mode Monodentate (

) or Bidentate (

)
Acts as

anionic ligand after C–H activation.[1]

Synthetic Methodology

The most authoritative route for synthesizing CAS 90996-18-2 is the Clauson-Kaas Reaction .[1] This method avoids the harsh conditions of Ullmann coupling and provides higher regioselectivity.[1]

Protocol: Modified Clauson-Kaas Condensation

This protocol describes the condensation of 2-amino-4-methylpyridine with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent).[1]

Reagents:
  • Substrate: 2-Amino-4-methylpyridine (1.0 eq)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)[1]

  • Alternative (Green): Water with catalytic FeCl₃ or p-TsOH.[1]

Step-by-Step Workflow:
  • Dissolution: Dissolve 2-amino-4-methylpyridine in glacial acetic acid under an inert atmosphere (N₂).

  • Addition: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (110–120 °C) for 2–4 hours. The reaction color typically darkens to brown/black.[1]

  • Monitoring: Monitor via TLC (eluent: Hexane/EtOAc) for the disappearance of the primary amine.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water.

    • Neutralize with saturated Na₂CO₃ or NaOH solution (pH ~8–9).[1]

    • Extract with Dichloromethane (DCM) (3x).[1]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Gradient: Hexane → 5% EtOAc/Hexane).

Reaction Mechanism & Pathway

The reaction proceeds through the acid-catalyzed opening of the furan ring to form a 1,4-dicarbonyl intermediate, which then undergoes double condensation with the primary amine.[1]

ClausonKaas cluster_0 Precursors cluster_1 Intermediate Formation Amine 2-Amino-4-methylpyridine Hemiaminal Cyclic Hemiaminal Amine->Hemiaminal + OpenChain Furan 2,5-Dimethoxytetrahydrofuran OpenChain 1,4-Dicarbonyl (Succinaldehyde equiv.) Furan->OpenChain AcOH / H+ Product 4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2) Hemiaminal->Product - 2 H₂O Cyclization

Figure 1: Synthetic pathway via Clauson-Kaas condensation.[1][4]

Reactivity & Applications

The utility of CAS 90996-18-2 stems from its "hemi-labile" potential and its ability to undergo cyclometalation.[1]

A. Coordination Chemistry
  • Monodentate Mode: The pyrrole nitrogen is non-basic (lone pair involved in aromaticity).[1] Coordination occurs exclusively through the pyridine nitrogen.[1]

  • Cyclometalation (C-H Activation): Upon reaction with metal precursors (e.g., IrCl₃, Pd(OAc)₂), the proton at the 2-position of the pyrrole ring is removed, forming a stable 5-membered metallacycle.[1]

B. Catalysis (Ethylene Oligomerization)

Complexes derived from N-pyrrolylpyridines and Chromium (Cr) or Cobalt (Co) are active catalysts for ethylene oligomerization.[1] The steric bulk of the 4-methyl group and the twisted pyrrole ring modulate the metal center's electrophilicity, influencing the selectivity for


-olefins.[1]
C. Optoelectronics (OLEDs)

Iridium(III) complexes using this ligand are utilized as phosphorescent dopants.[1] The 4-methyl group suppresses self-quenching interactions in the solid state, enhancing quantum efficiency.[1]

Coordination cluster_Modes Coordination Modes Ligand Ligand (Neutral) CAS 90996-18-2 Mono Monodentate (κN) (Pyridine N binds Metal) Ligand->Mono Neutral Conditions Chelate Anionic Chelate (C^N) (Pyridine N + Pyrrole C2) Ligand->Chelate C-H Activation (-HCl / -HOAc) App Application: OLED Emitters (Ir) Olefin Catalysts (Cr, Co) Chelate->App Forms Stable Metallacycle

Figure 2: Coordination modes and resulting applications.

Safety & Handling

  • Hazards: Like most pyridine derivatives, this compound is likely an irritant to eyes, skin, and respiratory systems.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.[1]

References

  • Clauson-Kaas Synthesis Review: "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023.[1][4]

  • Chemical Identity: "4-Methyl-2-(1-pyrrolyl)pyridine Product Entry." ChemicalBook.[1]

  • Coordination Chemistry Context: "Tridentate pyridine–pyrrolide chelate ligands: An under-appreciated ligand set."[1] ResearchGate.[1]

Sources

Electronic Architecture & Catalytic Utility of Pyrrolyl-Pyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Application Scientists and Drug Discovery Chemists

Executive Summary

The pyrrolyl-pyridine (


) ligand class represents a pivotal "middle ground" in coordination chemistry, bridging the gap between neutral bipyridine (

) and anionic phenylpyridine (

) frameworks. Distinguished by their monoanionic, nitrogen-based donor set , these ligands exhibit a unique "push-pull" electronic architecture: the electron-rich pyrrolide anion acts as a strong

- and

-donor, while the pyridine ring functions as a

-acceptor and directional anchor.

For drug development professionals, the utility of these ligands lies not merely in their structure, but in their redox non-innocence —their ability to store electrons within the ligand scaffold during catalytic cycles. This guide dissects their electronic properties, synthesis protocols, and application in high-value pharmaceutical intermediate synthesis.

Part 1: Molecular Architecture & Electronic Theory

The fundamental utility of the 2-(2-pyrrolyl)pyridine ligand (often abbreviated as PyPyr ) stems from its asymmetric electronic distribution. Unlike symmetric bipyridines, the PyPyr ligand creates a polarized field around the metal center.

1.1 The "Push-Pull" Orbital Mechanism

The electronic behavior can be modeled through Frontier Molecular Orbital (FMO) theory.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the pyrrolide moiety. The anionic nitrogen (

    
    ) possesses a high-energy lone pair that exerts strong 
    
    
    
    -donation and significant
    
    
    -donation into the metal
    
    
    -orbitals.
  • LUMO (Lowest Unoccupied Molecular Orbital): Predominantly localized on the pyridine ring. This ring retains low-lying

    
     orbitals capable of accepting electron density (back-bonding) from the metal.
    

Implication: This separation of HOMO and LUMO creates a built-in dipole and facilitates Intraligand Charge Transfer (ILCT) . In phosphorescent Iridium(III) complexes used in bio-imaging or OLEDs, this allows for fine-tuning of emission colors by substituting the pyrrole (raising HOMO) or pyridine (lowering LUMO).

1.2 Comparative Donor Strength

The following table situates PyPyr ligands within the spectrochemical series relative to common scaffolds used in catalysis.

Ligand ClassDonor TypeChargeField StrengthElectronic Character
Bipyridine (bpy)

Neutral (0)Moderate

-donor, strong

-acceptor
Pyrrolyl-Pyridine (PyPyr)

Anionic (-1)High Strong

-donor (Pyr),

-acceptor (Py)
Phenylpyridine (ppy)

Anionic (-1)Very HighStrong

-donor (Ph),

-acceptor (Py)
Acetylacetonate (acac)

Anionic (-1)Weak/Mod

-donor,

-donor

Key Insight: PyPyr ligands mimic the strong field of phenylpyridine (essential for C-H activation catalysts) but utilize an all-nitrogen coordination sphere, which often improves stability against oxidation compared to metal-carbon bonds.

Part 2: Redox Non-Innocence & Catalytic Implications

For researchers in catalytic C-H functionalization, the redox non-innocence of these ligands is their most critical feature. "Non-innocence" implies that the ligand itself can change oxidation states during a reaction, acting as an electron reservoir.

2.1 The Ligand as an Electron Reservoir

In complexes such as


 (where PDP is the tridentate pyridine-dipyrrolide pincer), reduction events are often ligand-centered  rather than metal-centered.
  • Reduction: Adding an electron often reduces the pyridine ring, forming a stable radical anion localized on the ligand.[1]

  • Oxidation: Depending on the metal (e.g., Cr, Mo), oxidation may be metal-centered (

    
    ), but the high energy of the pyrrole HOMO can sometimes lead to ligand-based oxidation, facilitating radical coupling mechanisms.
    
2.2 Mechanism of Cooperative Catalysis

This property allows the catalyst to perform two-electron transformations (like oxidative addition) using base metals (Fe, Co) that typically prefer one-electron steps. The ligand "stores" the extra electron, preventing high-energy, unstable metal oxidation states.

RedoxMechanism cluster_legend Legend: Redox Flow Complex Metal(II)-Ligand (Resting State) Oxidation Substrate Binding & Oxidative Addition Complex->Oxidation + Substrate ElectronTransfer Ligand Redox Event (e- stored in Pyridine) Oxidation->ElectronTransfer Metal stays stable Ligand accepts e- ProductRelease Reductive Elimination (Product Release) ElectronTransfer->ProductRelease Ligand returns e- ProductRelease->Complex Regeneration key Ligand buffers the electronic burden

Figure 1: Logic flow of redox non-innocent ligand participation in catalytic cycles.

Part 3: Synthesis & Characterization Protocols

The synthesis of 2-(2-pyrrolyl)pyridine ligands requires handling the sensitivity of the pyrrole ring to oxidation and polymerization. The most robust method is Suzuki-Miyaura Coupling using protected pyrroles.

3.1 Protocol: Optimized Suzuki Coupling Synthesis

Objective: Synthesis of 2-(2-pyridyl)pyrrole.

Reagents:

  • N-Boc-pyrrole-2-boronic acid (1.2 eq)

  • 2-Bromopyridine (1.0 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous)
    
  • Solvent: DME/Water or THF/Water (degassed)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon Schlenk line, dissolve 2-bromopyridine and the boronic acid in degassed DME.

  • Catalyst Addition: Add

    
    . Stir for 5 mins.
    
  • Base Addition: Add degassed aqueous

    
    .
    
  • Reflux: Heat to 85°C for 12–16 hours. Monitor by TLC (The protected intermediate is usually less polar).

  • Workup: Cool, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Deprotection (Crucial Step): The Boc group is thermally unstable but often survives coupling.

    • Method: Dissolve crude in MeOH. Add

      
       (3 eq) and reflux for 1 hour OR heat neat at 180°C under vacuum (thermal cleavage).
      
    • Note: Acidic deprotection (TFA) can cause pyrrole polymerization and should be avoided if possible.

  • Purification: Silica gel chromatography (Hexane/EtOAc). PyPyr ligands are often fluorescent on TLC.

3.2 Protocol: Electrochemical Characterization (CV)

To validate the electronic properties (HOMO/LUMO levels):

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Dry Acetonitrile or DCM with 0.1 M

    
    .
    
  • Scan: Scan from -2.5V to +1.5V.

  • Interpretation:

    • Oxidation (

      
      ):  Look for an irreversible wave around +0.5V to +1.0V (vs Fc/Fc+). This corresponds to the pyrrole-centered  oxidation.
      
    • Reduction (

      
      ):  Look for a wave around -2.0V to -2.5V. This is the pyridine-centered  reduction.
      
    • HOMO Calculation:

      
      .[2]
      
Part 4: Case Studies in Drug Discovery & Catalysis
4.1 Late-Stage C-H Functionalization

Catalysts bearing PyPyr-type ligands (specifically the tridentate PDP variants) are revolutionizing drug discovery by enabling the late-stage oxidation of unactivated


 C-H bonds .
  • The Problem: Traditional synthesis requires pre-functionalized handles (halogens, hydroxyls).

  • The Solution: Iron or Manganese complexes with bulky pyrrolyl-pyridine ligands can selectively oxidize specific C-H bonds in complex pharmacophores (e.g., steroids, terpenes) based on steric/electronic matching.

  • Mechanism: The electron-rich pyrrole donor stabilizes the high-valent Metal-Oxo intermediate (

    
     or 
    
    
    
    ), making it reactive enough to abstract a hydrogen atom but stable enough to prevent catalyst decomposition.
4.2 Photophysical Assays

In drug screening, Iridium(III) bis(pyrrolyl-pyridine) complexes are used as oxygen sensors or bio-imaging tags.

  • Logic: The strong

    
    -donation raises the metal-centered orbitals, pushing the emission into the red/NIR region, which is ideal for tissue penetration and avoiding autofluorescence.
    

SynthesisWorkflow Start Start: Reagents (N-Boc-Pyrrole-Boronic Acid + 2-Br-Py) Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3, 85°C) Start->Coupling Intermediate Intermediate: 2-(2-pyridyl)-N-Boc-pyrrole Coupling->Intermediate Deprotection Deprotection (NaOMe/MeOH or Thermal) Intermediate->Deprotection Cleave Boc Purification Purification (Silica Column, Hex/EtOAc) Deprotection->Purification Complexation Metal Complexation (e.g., IrCl3 or FeCl2) Purification->Complexation Ligand Ready

Figure 2: Step-by-step synthetic workflow for generating catalytic metal complexes.

References
  • Teets, T. S., & Nocera, D. G. (2011). "Assessment of the Electronic Structure of 2,2′-Pyridylpyrrolides as Ligands." Inorganic Chemistry. Link

  • Brammell, C. M., et al. (2018). "Redox Chemistry of Bis(pyrrolyl)pyridine Chromium and Molybdenum Complexes: An Experimental and Density Functional Theoretical Study." Inorganic Chemistry. Link

  • Schmucker, M., et al. (2012). "Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method." Beilstein Journal of Organic Chemistry. Link

  • Tseberlidis, G., et al. (2017).[3] "Catalytic Applications of Pyridine-Containing Macrocyclic Complexes." European Journal of Inorganic Chemistry. Link

  • Fantacci, S., et al. (2021).[4] "Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon." Inorganic Chemistry. Link

Sources

4-Methyl-2-(1-pyrrolyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methyl-2-(1-pyrrolyl)pyridine molecular weight and formula Content Type: In-depth technical guide.

Structural Identity, Synthesis, and Application in Coordination Chemistry[1]

Executive Summary

4-Methyl-2-(1-pyrrolyl)pyridine (CAS: 90996-18-2) is a specialized heterocyclic building block characterized by a pyridine core substituted at the 2-position with a pyrrolyl moiety and at the 4-position with a methyl group.[1] With a molecular weight of 158.20 g/mol and the formula C₁₀H₁₀N₂ , this compound serves as a critical bidentate ligand precursor in organometallic chemistry, particularly for the development of phosphorescent Iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs) and as a directing group in C-H activation catalysis.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated Clauson-Kaas synthesis protocol, and structural characterization data for researchers in drug discovery and materials science.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The physicochemical profile of 4-Methyl-2-(1-pyrrolyl)pyridine is defined by its dual-nitrogen heterocyclic structure, offering unique electronic properties for coordination.

Molecular Specifications
PropertySpecification
Chemical Name 4-Methyl-2-(1-pyrrolyl)pyridine
Synonyms 2-(1H-pyrrol-1-yl)-4-methylpyridine; 2-(1-Pyrrolyl)-4-picoline
CAS Registry Number 90996-18-2
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Exact Mass 158.0844 Da
SMILES CC1=CC(N2C=CC=C2)=NC=C1
InChI Key RMCRMKZIVXSMLL-UHFFFAOYSA-N
Elemental Analysis (Calculated)
  • Carbon (C): 75.92%

  • Hydrogen (H): 6.37%

  • Nitrogen (N): 17.71%

Structural Topology

The molecule consists of a central pyridine ring.[2] The electron-rich pyrrole ring is attached via its nitrogen atom (N1) to the electron-deficient pyridine at the C2 position.[1] The methyl group at C4 introduces a weak inductive effect (+I), slightly increasing the basicity of the pyridine nitrogen compared to the unsubstituted analog.[1]

Synthesis & Fabrication Protocol

The most robust method for synthesizing 4-Methyl-2-(1-pyrrolyl)pyridine is the Clauson-Kaas reaction .[1] This method utilizes the condensation of a primary amine (2-amino-4-methylpyridine) with 2,5-dimethoxytetrahydrofuran (a masked 1,4-dicarbonyl equivalent) under acidic conditions.[1]

Reaction Scheme

The reaction proceeds via the acid-catalyzed opening of the furan ring, followed by double condensation with the amine to form the pyrrole ring.[1]

ClausonKaas Amine 2-Amino-4-methylpyridine (C6H8N2) Inter Intermediate: Open-chain dicarbonyl Amine->Inter AcOH, Reflux - 2 MeOH Furan 2,5-Dimethoxytetrahydrofuran (C6H12O3) Furan->Inter Product 4-Methyl-2-(1-pyrrolyl)pyridine (C10H10N2) Inter->Product Cyclization - 2 H2O

Figure 1: Clauson-Kaas synthesis pathway for 4-Methyl-2-(1-pyrrolyl)pyridine.[1][3][4][5]

Validated Experimental Protocol

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)[1]

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-methylpyridine (e.g., 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 4:1) until the starting amine is consumed.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) and neutralize with saturated Na₂CO₃ or NaOH solution until pH ~8–9.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient Hexane/EtOAc) to yield the product as a pale yellow solid or oil.[1]

Mechanism Insight: The acetic acid serves dual roles: it protonates the methoxy groups of the furan to facilitate ring opening and catalyzes the dehydration steps during pyrrole formation.

Structural Characterization

Verification of the product requires confirming the presence of both the pyridine and pyrrole rings and the loss of the primary amine protons.

Predicted ¹H NMR Signature (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine H-6 8.30 – 8.40Doublet (d)1HOrtho to Pyridine N
Pyrrole H-2,5 7.50 – 7.60Triplet/Multiplet2HAlpha to Pyrrole N
Pyridine H-3 7.10 – 7.20Singlet (s)1HOrtho to Pyrrole N
Pyridine H-5 6.95 – 7.05Doublet (d)1HMeta to Pyridine N
Pyrrole H-3,4 6.30 – 6.40Triplet/Multiplet2HBeta to Pyrrole N
Methyl (-CH₃) 2.35 – 2.45Singlet (s)3HAttached to C4

Key Diagnostic: The disappearance of the broad NH₂ signal (typically ~4–5 ppm in the starting material) and the appearance of the characteristic A₂B₂ system of the pyrrole ring (two triplets/multiplets at ~6.3 and ~7.5 ppm) confirm the formation of the pyrrolyl moiety.

Applications in Research & Development

Ligand Design for Optoelectronics

4-Methyl-2-(1-pyrrolyl)pyridine acts as a C^N cyclometalating ligand precursor.[1] Upon coordination with transition metals like Iridium(III) or Platinum(II), the C-H bond at the 2-position of the pyrrole ring can undergo activation, forming a robust M-C bond.[1]

  • Target: Phosphorescent dopants for OLEDs.

  • Advantage: The methyl group at the 4-position suppresses intermolecular quenching and improves solubility compared to the unsubstituted analog.

C-H Activation Directing Group

The pyridine nitrogen can serve as a directing group for functionalizing the pyrrole ring or the pyridine ring itself.

  • Workflow: Coordination of a metal catalyst (e.g., Pd, Rh) to the pyridine nitrogen directs functionalization to the ortho-positions of the pyrrole ring.[1]

Applications cluster_OLED Materials Science (OLEDs) cluster_Pharma Drug Discovery Compound 4-Methyl-2-(1-pyrrolyl)pyridine IrComplex Ir(III) Cyclometalation Compound->IrComplex C-H Activation BioIsostere Bioisostere for Biaryl Systems Compound->BioIsostere Emission Tuning Phosphorescence (Blue/Green Shift) IrComplex->Emission Kinase Kinase Inhibitor Scaffolds BioIsostere->Kinase

Figure 2: Strategic applications in materials science and medicinal chemistry.[1]

References

  • Chemical Identity & Properties: National Institute of Standards and Technology (NIST).[1] 1,5-Naphthalenediamine (Isomer Reference for MW validation).[1] NIST Chemistry WebBook.[1][6] [Link][1]

  • Synthesis Methodology: Clauson-Kaas, N., & Tyle, Z. (1952).[1][5][7] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667-679.[1]

  • Modern Synthetic Application: Kumar, R., et al. (2014).[1][4][7] Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein Journal of Organic Chemistry, 19, 928–955.[1][4] [Link]

Sources

The Steric Lever: Modulating Pyrrolylpyridine Ligands via Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Effects of Methyl Group in Pyrrolylpyridine Ligands Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the architecture of ligand design, the methyl group is often dismissed as a trivial spacer. However, in the context of pyrrolylpyridine (PPy) ligands—bidentate monoanionic


-chelators—a single methyl substitution acts as a potent "steric lever." This guide analyzes how strategic methylation dictates the torsional geometry , electronic coupling , and catalytic competence  of metal complexes. We move beyond simple "bulk" arguments to explore how methyl groups enforce atropisomerism, accelerate reductive elimination, and tune the HOMO-LUMO gap through dihedral twisting.

Part 1: Structural Dynamics & Conformational Control

The pyrrolylpyridine scaffold typically adopts a planar conformation to maximize


-conjugation between the electron-rich pyrrole and the electron-deficient pyridine. Introducing a methyl group disrupts this planarity, introducing a steric clash  that forces the ligand to twist.
The Ortho-Effect and Dihedral Twisting

When a methyl group is introduced at the 3-position of the pyrrole or the 6-position of the pyridine (proximal to the inter-ring bond or the metal center), it creates significant steric strain (


-strain).
  • Non-methylated PPy: Dihedral angle

    
     (Planar). High electronic communication.
    
  • Methylated PPy (Ortho): Dihedral angle

    
    .[1]
    
    • Consequence: The twist decouples the

      
      -systems of the two rings. This "breaking of conjugation" raises the energy of the LUMO on the pyridine and lowers the HOMO on the pyrrole, effectively widening the band gap (blue shift in absorption).
      
The "Steric Lever" Mechanism

In catalysis, this twist is not a defect but a feature. By destabilizing the ground state of the metal complex, the methyl group reduces the activation energy for sterically demanding steps like reductive elimination .

StericLever Methyl Methyl Substitution (Ortho-Position) Clash Steric Clash (H vs CH3) Methyl->Clash Introduces Bulk Twist Dihedral Twist (>40°) Clash->Twist Relieves Strain Electronic Electronic Decoupling (Blue Shift) Twist->Electronic Breaks Pi-Conjugation Kinetic Ground State Destabilization Twist->Kinetic Crowds Metal Center Reactivity Accelerated Reductive Elimination Kinetic->Reactivity Lowers Barrier

Figure 1: The causal pathway of the "Steric Lever" effect. A single methyl group translates steric bulk into electronic and kinetic modulation.

Part 2: Electronic Modulation & Catalytic Implications

Electronic Decoupling

In transition metal catalysis (e.g., Olefin Polymerization with Ti/Zr or C-H activation with Ir), the electron density at the metal center is paramount.

  • Without Methyl: The ligand acts as a strong

    
    -donor and 
    
    
    
    -donor.
  • With Methyl (Twisted): The

    
    -donation from the pyrrole to the pyridine (and subsequently to the metal) is attenuated. The metal becomes more electrophilic, which enhances reactivity toward olefin insertion but may decrease stability against oxidation.
    
Agostic Interactions

A methyl group positioned ortho to the metal center (e.g., on the pyrrole nitrogen or C3) can participate in agostic interactions (M


 H-C).
  • Function: This weak interaction stabilizes low-coordinate unsaturated intermediates (e.g., 14e- species) preventing decomposition while keeping the site "primed" for substrate binding.

Comparative Impact Data

The following table summarizes the impact of methyl positioning on a generic Palladium(II) catalytic cycle.

Methyl PositionSteric Parameter (%V_bur)Electronic EffectCatalytic Outcome
None (H) Low (< 30%)High ConjugationStable, slower turnover.
Pyrrole-3 (Ortho) Medium (~35%)Moderate TwistSweet Spot: Balances stability/activity.
Pyridine-6 (Ortho) High (> 40%)High Twist (Decoupled)High activity (reductive elimination), lower lifetime.
Pyrrole-4/5 (Meta/Para) LowInductive (+I) onlyMinimal steric impact; slight increase in basicity.

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesis of 2-(3-methyl-1H-pyrrol-2-yl)pyridine via In Situ Suzuki-Miyaura Coupling. Rationale: Traditional coupling often fails due to the instability of pyrrolyl boronic acids. This protocol uses in situ borylation of Boc-protected pyrrole to bypass isolation of unstable intermediates.

Reagents
  • 2-Bromo-3-methylpyridine (or relevant methylated analog)

  • N-Boc-pyrrole

  • LDA (Lithium Diisopropylamide)

  • Triisopropyl borate [B(OiPr)3]

  • Pd(PPh3)4 (Catalyst)

  • DME/Water (Solvent)

Step-by-Step Methodology
  • Lithiation (Cryogenic Control):

    • Cool a solution of N-Boc-pyrrole (1.0 eq) in anhydrous THF to -78°C under Argon.

    • Add LDA (1.1 eq) dropwise over 20 mins. Checkpoint: Solution must remain clear/yellow. Turbidity implies moisture contamination.

    • Stir for 1 hour at -78°C to generate the 2-lithio species.

  • Borylation (The "Trap"):

    • Add Triisopropyl borate (1.2 eq) rapidly.

    • Allow warming to 0°C over 2 hours. The lithium species is trapped as the boronate ester.

  • One-Pot Coupling:

    • Add the bromopyridine partner (0.9 eq) directly to the flask.

    • Add Pd(PPh3)4 (5 mol%) and degassed Na2CO3 (2M aqueous solution).

    • Reflux at 85°C for 12 hours.

  • Deprotection (In Situ):

    • The basic reflux conditions often cleave the Boc group. If not, treat the crude workup with NaOMe/MeOH to remove the Boc group, revealing the free N-H pyrrolylpyridine.

  • Validation (NMR):

    • 1H NMR (CDCl3): Look for the N-H broad singlet at ~9.5-10.5 ppm.

    • Methyl Signal: Sharp singlet at ~2.3 ppm.

    • Shift Diagnosis: Compare the pyridine proton shifts to the non-methylated standard. A downfield shift of the ortho-proton indicates deshielding due to the twist (loss of ring current overlap).

Synthesis Start N-Boc-Pyrrole Lithiation 1. LDA, -78°C (Lithiation) Start->Lithiation Borylation 2. B(OiPr)3 (Boronate Formation) Lithiation->Borylation Coupling 3. R-Br, Pd(0), Base (Suzuki Coupling) Borylation->Coupling Deprotection 4. NaOMe/MeOH (Boc Removal) Coupling->Deprotection Product 2-(3-Methylpyrrol-2-yl)pyridine Deprotection->Product

Figure 2: One-pot synthesis workflow for methylated pyrrolylpyridine ligands.

Part 4: Experimental Validation of Sterics

To confirm the "Steric Lever" effect in your specific ligand, employ these two characterization techniques.

X-Ray Crystallography (Solid State)
  • Metric: Measure the torsion angle

    
     between the N-C-C-N planes.
    
  • Expectation:

    • 
      : Planar (Low steric bulk).[2][3]
      
    • 
      : Twisted (High steric bulk).
      
Percent Buried Volume (%V_bur) (Computational/Structural)

This is the gold standard for quantifying steric bulk in catalysis (SambVca 2.1 tool).

  • Protocol:

    • Obtain the .xyz coordinates from the crystal structure or DFT optimization.

    • Define the metal center as the origin.

    • Set the sphere radius (typically 3.5 Å).

    • Result: A value of %V_bur.

      • Standard PPy: ~28%

      • Methylated PPy: ~32-35%

  • Significance: A 2-3% increase in %V_bur often correlates to a log-scale increase in reductive elimination rates.

References

  • Synthesis of Pyrrole-Pyridine Ligands via In Situ Suzuki Coupling Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Steric Effects in Pyridine-Dipyrrolide Uranium Complexes Source: Inorganic Chemistry (ACS) URL:[Link]

  • Proximity Effects of Methyl Groups on Nanoparticle Ligand Interactions Source: Frontiers in Chemistry URL:[Link]

  • Pyrrolopyridine Inhibitors of MK-2: Structure-Activity Relationships Source: Journal of Medicinal Chemistry URL:[Link]

  • Theoretical Studies of Steric Effects on Aryl-Pyridine Delocalization Source: Journal of Physical Chemistry A URL:[Link]

Sources

solubility of 4-Methyl-2-(1-pyrrolyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile and Solvent Selection for 4-Methyl-2-(1-pyrrolyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2). As a biaryl-type N-heterocycle synthesized via the Clauson-Kaas reaction, this compound exhibits a solubility profile governed by its moderate lipophilicity and the electronic distinctness of its two nitrogen centers. This document details the theoretical solubility basis, recommended solvent systems for synthesis and analysis, and a validated experimental protocol for precise solubility determination.

Chemical Identity & Physicochemical Basis

To understand the solubility behavior of 4-Methyl-2-(1-pyrrolyl)pyridine, one must analyze its structural components. The molecule consists of a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a pyrrole ring attached via its nitrogen atom (


-linked).
PropertyDetail
Chemical Name 4-Methyl-2-(1-pyrrolyl)pyridine
CAS Number 90996-18-2
Molecular Formula C

H

N

Molecular Weight 158.20 g/mol
Structural Feature Twisted biaryl system; N-C bond between Pyrrole N1 and Pyridine C2.
Electronic Nature Pyridine N: Basic, H-bond acceptor. Pyrrole N: Non-basic, involved in aromaticity, not an H-bond donor.
LogP (Predicted) ~2.5 (Moderately Lipophilic)

Solubility Mechanism: The molecule lacks strong Hydrogen Bond Donors (HBD) as the pyrrole nitrogen is substituted. However, the pyridine nitrogen remains a Hydrogen Bond Acceptor (HBA). Consequently, the compound relies on dipole-dipole interactions and


-

stacking
for solvation. It is expected to be highly soluble in moderately polar aprotic solvents and chlorinated hydrocarbons, while exhibiting poor solubility in water unless the pH is lowered to protonate the pyridine ring.

Solubility Profile & Solvent Compatibility

The following data categorizes solvent compatibility based on the compound's structural analogs (e.g., 2-(1-pyrrolyl)pyridine) and standard solubility parameters for lipophilic N-heterocycles.

Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Strong dispersion forces and dipole interactions match the aromatic heterocycle. Preferred for extraction.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solvates via dipole interactions; excellent for nucleophilic aromatic substitution or coupling reactions.
Ethers THF, Diethyl Ether, 1,4-DioxaneGood Moderate polarity; suitable for lithiation or organometallic functionalization.
Alcohols Methanol, Ethanol, IsopropanolModerate Soluble, but less efficient than chlorinated solvents due to the compound's lack of H-bond donors.
Esters Ethyl Acetate (EtOAc)Good Standard solvent for chromatographic purification (often mixed with hexanes).
Aliphatic Hydrocarbons Hexane, Pentane, CyclohexaneLow to Moderate Often used as an anti-solvent for recrystallization or to precipitate the compound from concentrated solutions.
Water Water (Neutral pH)Insoluble Lipophilic character dominates.
Acidic Water 0.1 M HCl, 1 M Acetic AcidSoluble Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.

Experimental Protocols

As exact quantitative values (mg/mL) vary by batch purity and temperature, researchers must validate solubility for critical applications (e.g., stock solution preparation).

Protocol A: Saturation Shake-Flask Method (Standard)

Use this method for precise thermodynamic solubility data.

  • Preparation: Weigh excess solid 4-Methyl-2-(1-pyrrolyl)pyridine (approx. 10-20 mg) into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and agitate at constant temperature (25°C) for 24 hours using an orbital shaker or magnetic stir bar.

  • Clarification: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (detection typically at 254 nm or 280 nm) against a standard curve.

Protocol B: Visual Solubility Screen (Rapid)

Use this method for quick solvent selection during synthesis or purification.

SolubilityScreen Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent CheckDissolved Visual Check: Clear Solution? AddSolvent->CheckDissolved Soluble High Solubility (>100 mg/mL) CheckDissolved->Soluble Yes AddMore Add 900 µL Solvent (Total 1 mL) CheckDissolved->AddMore No CheckDissolved2 Visual Check: Clear Solution? AddMore->CheckDissolved2 ModSoluble Moderate Solubility (10-100 mg/mL) CheckDissolved2->ModSoluble Yes LowSoluble Low Solubility (<10 mg/mL) CheckDissolved2->LowSoluble No

Figure 1: Rapid visual solubility screening workflow for determining approximate solubility ranges.

Applications & Solvent Selection Logic

The choice of solvent is critical for the successful application of 4-Methyl-2-(1-pyrrolyl)pyridine in drug development and catalysis.

A. Synthesis & Purification
  • Reaction Medium: For the Clauson-Kaas synthesis (reaction of 2-amino-4-methylpyridine with 2,5-dimethoxytetrahydrofuran), Glacial Acetic Acid or Toluene is recommended.

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate to extract the product from aqueous workups.

  • Chromatography: A gradient of Hexanes/Ethyl Acetate is standard for silica gel purification. The compound typically elutes at moderate polarity.

B. Spectroscopy (NMR/UV-Vis)
  • ¹H NMR: Chloroform-d (CDCl

    
    )  is the standard solvent. It provides excellent solubility and no signal overlap with the aromatic protons of the pyridine or pyrrole rings.
    
  • UV-Vis: Acetonitrile or Methanol are preferred for their low UV cutoff (<200 nm), allowing clear observation of the

    
    -
    
    
    
    transitions.
C. Crystallization
  • Method: Dissolve in a minimum amount of hot Ethanol or Ethyl Acetate and slowly add Hexane or Pentane until turbidity appears. Cool to 4°C.

SolventSelection Goal Goal Synthesis Synthesis (Clauson-Kaas) Goal->Synthesis Purification Purification (Column/Cryst) Goal->Purification Analysis Analysis (NMR/HPLC) Goal->Analysis AceticAcid Acetic Acid (Reflux) Synthesis->AceticAcid HexEtOAc Hexane/EtOAc (Gradient) Purification->HexEtOAc CDCl3 CDCl3 (NMR) Analysis->CDCl3 ACN Acetonitrile (HPLC) Analysis->ACN

Figure 2: Decision matrix for selecting the optimal solvent based on the operational phase.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS may be limited, handle as a functionalized pyridine derivative.

  • Hazards: Likely an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if long-term stability is required, as pyrrole derivatives can be sensitive to oxidation.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. Compound Summary: 2-(1H-pyrrol-2-yl)pyridine (Analogous Structure). National Library of Medicine. Available at: [Link]

Methodological & Application

synthesis of 4-Methyl-2-(1-pyrrolyl)pyridine from 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-Methyl-2-(1-pyrrolyl)pyridine

Executive Summary

This application note details the protocol for synthesizing 4-Methyl-2-(1-pyrrolyl)pyridine (also known as 2-(1H-pyrrol-1-yl)-4-methylpyridine) from 2-amino-4-methylpyridine . The transformation utilizes the Clauson-Kaas reaction , a robust method for constructing pyrrole rings from primary amines using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked 1,4-dicarbonyl equivalent.

Two protocols are provided:

  • Method A (Standard): Acid-catalyzed thermal cyclization in glacial acetic acid. This is the benchmark method for electron-deficient amines like aminopyridines.

  • Method B (Green/High-Throughput): Microwave-assisted synthesis in water, offering reduced solvent waste and faster reaction times.

Reaction Overview

The synthesis involves the condensation of 2-amino-4-methylpyridine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The reaction proceeds via the formation of a 1,4-dicarbonyl intermediate (succinaldehyde) generated in situ, which undergoes double condensation with the amine to close the pyrrole ring.

Chemical Equation: 2-Amino-4-methylpyridine + 2,5-Dimethoxytetrahydrofuran → 4-Methyl-2-(1-pyrrolyl)pyridine + 2 MeOH + H2O

Experimental Protocols

Method A: Standard Acid-Catalyzed Synthesis (Glacial Acetic Acid)

Recommended for scale-up and maximum reliability.

Reagents & Materials:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (for neutralization)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-amino-4-methylpyridine (e.g., 10 mmol, 1.08 g) in glacial acetic acid (10–15 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 g, ~1.42 mL) to the solution.

  • Reaction: Heat the mixture to reflux (~118°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours .

    • Monitoring: Monitor reaction progress by TLC (System: Hexane/EtOAc 4:1). The starting amine spot (polar, low R_f) should disappear, replaced by a less polar product spot (high R_f).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Critical Step: Slowly neutralize the solution with saturated aqueous Na₂CO₃ or 2M NaOH until pH ~8–9. Caution: Exothermic reaction with foaming.

    • Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification:

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% EtOAc in Hexanes) to yield the product as a light yellow oil or low-melting solid.

Method B: Green Synthesis (Microwave-Assisted in Water)

Recommended for rapid screening and library generation.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • 2,5-DMTHF (1.1 equiv)

  • Deionized Water (Solvent)

  • Optional: 10 mol% p-Toluenesulfonic acid (p-TsOH) if conversion is sluggish.

Step-by-Step Procedure:

  • Mixture: In a microwave-safe vial, combine 2-amino-4-methylpyridine (1.0 mmol) and 2,5-DMTHF (1.1 mmol) in water (2–3 mL).

  • Irradiation: Seal the vial and irradiate at 120–140°C for 15–30 minutes .

  • Workup:

    • Cool the vial.[1] The product often separates as an oil or precipitate.

    • Extract with EtOAc (2 × 5 mL).

    • Dry (Na₂SO₄) and concentrate.

  • Purification: Pass through a short silica plug if necessary.

Mechanistic Pathway

The Clauson-Kaas reaction mechanism involves the acid-catalyzed hydrolysis of the furan derivative followed by nucleophilic attack by the amine.

ClausonKaasMechanism Start 2,5-DMTHF Activated Oxonium Intermediate Start->Activated + H+ OpenChain 1,4-Dicarbonyl (Succinaldehyde eq.) Activated->OpenChain + H2O, - 2 MeOH AmineAttack Hemiaminal Formation OpenChain->AmineAttack + 2-Amino-4-methylpyridine Cyclization Ring Closure (- H2O) AmineAttack->Cyclization - H2O Product 4-Methyl-2- (1-pyrrolyl)pyridine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.[2]

Characterization Guide

Since specific literature data for this methyl analog is sparse, the following expected spectroscopic data is derived from the structural components (pyrrole and 4-methylpyridine) to guide identification.

Table 1: Expected 1H NMR Data (CDCl₃, 400 MHz)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine Ring 8.30 – 8.40Doublet (d)1HC6-H (Pyridine)
7.00 – 7.15Singlet (s)1HC3-H (Pyridine)
6.90 – 7.05Doublet (d)1HC5-H (Pyridine)
Pyrrole Ring 7.35 – 7.45Triplet (t) / Broad2HC2', C5'-H (α-Pyrrole)
6.30 – 6.40Triplet (t) / Broad2HC3', C4'-H (β-Pyrrole)
Methyl Group 2.35 – 2.45Singlet (s)3H-CH₃

Key Diagnostic Signals:

  • Pyrrole Triplets: The presence of two characteristic triplets (or broad singlets) at ~6.3 ppm and ~7.4 ppm is definitive proof of pyrrole ring formation.

  • Disappearance of NH₂: The broad singlet for the primary amine (~4.5–5.0 ppm) in the starting material must be absent.

Safety & Handling

  • 2,5-Dimethoxytetrahydrofuran: Hydrolyzes to succinaldehyde, which is toxic and a sensitizer. Handle in a fume hood.

  • 2-Amino-4-methylpyridine: Toxic if swallowed or absorbed through skin. Irritant.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use acid-resistant gloves.

References

  • Clauson-Kaas Reaction Review

    • Abid, M., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023.
  • General Aminopyridine Reactivity

    • Katritzky, A. R., et al. "Synthesis of Pyrroles from 2,5-Dimethoxytetrahydrofuran."[3] Comprehensive Heterocyclic Chemistry.

  • Microwave-Assisted Synthesis

    • Polshettiwar, V., & Varma, R. S. "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 2008.

Sources

Introduction: The Significance of Pyrrolylpyridines and the Utility of the Clauson-Kaas Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Clauson-Kaas Synthesis of Pyrrolylpyridines for Pharmaceutical and Materials Science Research

Pyrrolylpyridines represent a privileged class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in drug discovery and materials science. Their unique electronic properties and ability to act as versatile ligands have positioned them as critical building blocks for novel pharmaceuticals, functional polymers, and organometallic complexes. The synthesis of these N-substituted pyrroles is efficiently achieved through the Clauson-Kaas reaction, a robust and well-established method first reported in 1952.[1][2][3][4] This reaction provides a direct and reliable pathway for constructing the pyrrole ring by condensing a primary amine, in this case, an aminopyridine, with 2,5-dimethoxytetrahydrofuran (DMTHF) or a related 1,4-dicarbonyl precursor under acidic conditions.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Clauson-Kaas synthesis for preparing pyrrolylpyridines. It offers a detailed protocol, insights into reaction optimization, troubleshooting advice, and a discussion of modern, greener alternatives.

Part 1: Mechanism and Rationale - The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Clauson-Kaas reaction is not merely a simple mixing of reagents; it is a sequential, acid-catalyzed process where each step is critical for achieving a high yield of the desired product.

The reaction proceeds through several key stages:

  • Activation of the Pyrrole Precursor : The synthesis begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. The acid protonates the methoxy groups, converting them into good leaving groups (methanol). This facilitates the ring-opening of the tetrahydrofuran to generate the highly reactive intermediate, succinaldehyde (1,4-butanedial).[3][5] In aqueous acidic media, this intermediate exists in equilibrium with its hydrated form, 2,5-dihydroxytetrahydrofuran.

  • Nucleophilic Attack and Condensation : The primary amino group of the aminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinaldehyde intermediate. This is followed by a second intramolecular nucleophilic attack by the nitrogen atom on the remaining carbonyl group.

  • Cyclization and Dehydration : The resulting intermediate undergoes a cyclization and dehydration cascade. The elimination of two molecules of water leads to the formation of the aromatic pyrrole ring, a thermodynamically favorable process that drives the reaction to completion.

The choice of acid is crucial. While glacial acetic acid is traditionally used as both the catalyst and solvent, a wide range of Brønsted and Lewis acids, such as iron(III) chloride, scandium triflate, and silica sulfuric acid, have been successfully employed to improve yields and shorten reaction times.[1][2][3]

Clauson_Kaas_Mechanism Figure 1: Clauson-Kaas Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product DMTHF 2,5-Dimethoxy- tetrahydrofuran Activated Succinaldehyde (Reactive Intermediate) DMTHF->Activated H+, H2O -2 MeOH Amine Aminopyridine (R-NH2) Iminium Dihydropyrrole Intermediate Amine->Iminium Condensation Cyclization Activated->Iminium Condensation Cyclization Pyrrole N-substituted Pyrrolylpyridine Iminium->Pyrrole Dehydration (-2 H2O) Aromatization

Caption: Figure 1: Clauson-Kaas Reaction Mechanism.

Part 2: Detailed Experimental Protocol - Synthesis of 2-(1H-pyrrol-1-yl)pyridine

This section provides a vetted, step-by-step methodology for the synthesis of a representative pyrrolylpyridine.

Materials and Equipment:

  • Reagents: 2-Aminopyridine, 2,5-dimethoxytetrahydrofuran (98%), Glacial Acetic Acid, Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, separatory funnel (250 mL), rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (5.0 g, 53.1 mmol) in glacial acetic acid (30 mL). To this solution, add 2,5-dimethoxytetrahydrofuran (7.0 g, 53.0 mmol) dropwise at room temperature.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle or oil bath. Maintain a gentle reflux for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the 2-aminopyridine spot indicates the completion of the reaction.

  • Workup and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the dark solution over crushed ice (approx. 100 g) in a large beaker. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to afford 2-(1H-pyrrol-1-yl)pyridine as a pale yellow oil.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Aminopyridine, DMTHF, Acetic Acid) B 2. Heat to Reflux (3-4 hours) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Cool, Quench with Ice) C->D E 5. Neutralization (aq. NaHCO3) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Wash & Dry (Brine, MgSO4) F->G H 8. Concentration (Rotary Evaporator) G->H I 9. Purification (Column Chromatography) H->I J 10. Final Product (Characterization) I->J

Caption: Figure 2: Experimental Workflow.

Part 3: Data Summary and Optimization Strategies

The efficiency of the Clauson-Kaas synthesis can be influenced by several factors. The following table summarizes typical conditions and outcomes, providing a baseline for optimization.

Aminopyridine Catalyst/Solvent Temp (°C) Time (h) Typical Yield (%) Notes
2-AminopyridineGlacial Acetic Acid1183-475-85Standard, reliable conditions.
3-AminopyridineGlacial Acetic Acid1184-670-80Slightly less reactive than 2-aminopyridine.
4-AminopyridineGlacial Acetic Acid1184-670-80Reactivity similar to 3-aminopyridine.
2-Amino-5-bromopyridinep-TsOH / Toluene1108-1260-70Electron-withdrawing groups decrease nucleophilicity, requiring longer times or stronger acids.
2-AminopyridineWater / Microwave1700.2580-90Green approach; significantly reduces reaction time.[6]
2-AminopyridineZrOCl₂·8H₂O / Water602-385-95Mild, efficient, and environmentally friendly catalytic system.[1][2]

Optimization Insights:

  • For Electron-Deficient Amines: Aminopyridines bearing electron-withdrawing groups are less nucleophilic and may react sluggishly in acetic acid. Using a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) in a non-acidic solvent like toluene can be effective. Alternatively, Lewis acid catalysts can promote the reaction under milder conditions.[1]

  • For Acid-Sensitive Substrates: If the aminopyridine or the resulting pyrrolylpyridine is sensitive to strongly acidic conditions or high temperatures, decomposition can lower the yield. A modified, two-step procedure can be employed where 2,5-dimethoxytetrahydrofuran is first mildly hydrolyzed in water or an acetate buffer at room temperature, followed by the addition of the amine.[2][7] This avoids exposing the sensitive components to harsh refluxing acid.

  • Improving Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to dramatically accelerate the Clauson-Kaas reaction, often reducing reaction times from hours to minutes and improving yields.[5][6][8]

Part 4: Troubleshooting and Field-Proven Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction time/temperature. 2. Deactivated (electron-poor) aminopyridine. 3. Impure reagents (e.g., hydrolyzed DMTHF).1. Increase reflux time and monitor by TLC. 2. Switch to a stronger acid catalyst (e.g., p-TsOH, Sc(OTf)₃) or use microwave heating.[1][6] 3. Use fresh, high-purity 2,5-dimethoxytetrahydrofuran.
Dark, Tarry Crude Product 1. Polymerization of starting materials or product. 2. Reaction temperature too high or time too long.1. Use milder conditions (e.g., buffered system, lower temperature).[7] 2. Reduce reaction time and carefully monitor for full conversion of the limiting reagent. 3. Consider a greener protocol using water as a solvent, which can suppress side reactions.[2]
Difficult Purification 1. Co-elution of product with starting material or byproducts. 2. Streaking on TLC/column.1. Adjust the polarity of the chromatography eluent; a shallow gradient can improve separation. 2. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize acidic sites on the silica gel, which can improve the chromatography of basic compounds like pyridines.

Part 5: Advancements and Greener Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign Clauson-Kaas protocols.[1][3][9] Key advancements include:

  • Aqueous Synthesis: Using water as a solvent is cost-effective, non-toxic, and can simplify the workup. Catalysts like ZrOCl₂·8H₂O, Cu(OAc)₂, and even simple iron(III) chloride have proven highly effective in aqueous media.[1][2][10]

  • Solvent-Free Reactions: Reactions can be performed neat, often with a solid-supported catalyst (e.g., silica sulfuric acid) or under microwave irradiation, eliminating the need for volatile organic solvents.[1][5]

  • Microwave-Assisted Synthesis: As previously mentioned, microwave heating provides rapid and efficient energy transfer, leading to dramatic reductions in reaction times and often cleaner product profiles.[6][8][11]

These modern approaches not only reduce the environmental impact but can also offer significant advantages in terms of speed, yield, and operational simplicity, making them highly attractive for both academic and industrial applications.

References

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC, PMC10315892. [Link]

  • ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed, 37404802. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

  • Chem-Station. (2016, May 15). Clauson-Kaas Pyrrole Synthesis. [Link]

  • Ketcha, D. M., et al. (2009). The Clauson-Kaas pyrrole synthesis under microwave irradiation. ARKIVOC, 2009(xiv), 181-190. [Link]

  • (2022, March 26). A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst. [Link]

  • Bandyopadhyay, D., & Banik, B. K. (2006). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC, PMC2639893. [Link]

  • SciSpace. (n.d.). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. [Link]

  • ResearchGate. (n.d.). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. [Link]

  • Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • Yadava, R. N., & Banik, B. K. (2017). CARBON DIOXIDE-MEDIATED SYNTHESIS OF PYRROLES IN WATER. ScholarWorks @ UTRGV. [Link]

  • Bandyopadhyay, D., & Banik, B. K. (2017). MICROWAVE-INDUCED PAAL-KNORR REACTION WITH AMMONIUM CHLORIDE: SYNTHESIS OF PYRROLES. ScholarWorks @ UTRGV. [Link]

  • ResearchGate. (n.d.). Iron‐catalyzed reactions of 2,5‐dimethoxytetrahydrofuran and aryl/alkyl, sulfonyl and acyl amines. [Link]

Sources

preparation of Ruthenium complexes with 4-Methyl-2-(1-pyrrolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis and characterization of Ruthenium(II) complexes incorporating the 4-Methyl-2-(1-pyrrolyl)pyridine ligand (


). This ligand architecture combines the redox-active nature of the pyrrolyl moiety with the electronic tunability of a methylated pyridine ring.

Unlike standard bipyridine ligands, the 2-(1-pyrrolyl)pyridine scaffold typically drives coordination via cyclometalation (C-H activation), resulting in robust


-bidentate chelates. This guide provides a self-validating workflow for synthesizing the ligand via the Clauson-Kaas reaction, followed by its complexation with a Ruthenium(II) bis-bipyridine precursor.

Part 1: Ligand Architecture & Design Logic

1.1 The Ligand: 4-Methyl-2-(1-pyrrolyl)pyridine

The ligand (


) consists of a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a pyrrole ring attached via its nitrogen atom (

).
  • Electronic Effect: The 4-methyl group acts as a weak electron donor (+I effect), increasing electron density on the pyridine nitrogen. This stabilizes the metal-ligand bond and cathodically shifts the oxidation potential of the resulting Ru(II) center compared to the non-methylated analogue.

  • Coordination Mode: The pyrrole nitrogen is chemically bonded to the pyridine and its lone pair is involved in the pyrrole aromaticity. Therefore, it is not available for coordination. Chelation occurs via the Pyridine Nitrogen (

    
    )  and the Pyrrole 
    
    
    
    -Carbon (
    
    
    )
    , forming a 5-membered ruthenacycle via C-H activation.
1.2 Structural Diagram

LigandStructure cluster_coordination Coordination Geometry Pyridine 4-Methylpyridine Ring (Primary Donor: N) Linker N-N Bond (Rigid Linker) Pyridine->Linker Position 2 Pyrrole Pyrrole Ring (C-H Activation Site) Linker->Pyrrole Position 1 (N) Ru Ruthenium(II) Ru->Pyridine Coordinate Bond Ru->Pyrrole Ru-C Bond (Cyclometalation)

Caption: Structural logic of the 4-Methyl-2-(1-pyrrolyl)pyridine ligand demonstrating the N,C-coordination mode upon complexation.

Part 2: Ligand Synthesis (Clauson-Kaas Protocol)

The synthesis of


 utilizes the Clauson-Kaas reaction, condensing a primary amine with a furan derivative.[1][2] This method is preferred over transition-metal catalyzed cross-couplings due to its atom economy and scalability.
2.1 Materials
  • Precursor A: 2-Amino-4-methylpyridine (CAS: 695-34-1)

  • Precursor B: 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

2.2 Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-4-methylpyridine (10.0 mmol, 1.08 g) in Glacial Acetic Acid (20 mL).

  • Addition: Add 2,5-Dimethoxytetrahydrofuran (11.0 mmol, 1.45 mL) in one portion. The slight excess ensures complete consumption of the amine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. The solution will typically darken from yellow to brown/black.
    
    • Mechanism Note: The acetic acid catalyzes the opening of the furan ring and subsequent double condensation with the amine.

  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Neutralization: Slowly neutralize the solution with saturated

    
     or 
    
    
    
    until pH ~8. Caution: Vigorous
    
    
    evolution.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification:

    • Dry combined organics over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.

    • Flash Chromatography: Purify residue on silica gel (Hexane:Ethyl Acetate, 9:1 v/v). The product

      
       elutes as a pale yellow oil or low-melting solid.
      
2.3 Self-Validation (QC)
ParameterExpected ResultInterpretation
Appearance Pale yellow oil/solidDark oil indicates polymerization impurities.
1H NMR (CDCl3)

2.40 (s, 3H)
Methyl group confirmation.
1H NMR (Pyrrole) Two triplets/multiplets (

6.3, 7.[3]4)
Characteristic

pattern of N-substituted pyrrole.

Part 3: Ruthenium Complexation Protocol

This section describes the preparation of the heteroleptic cyclometalated complex:


 .
  • Note: Because the ligand binds via C-H activation (anionic C donor), the resulting complex with a neutral

    
     core will have a net charge of +1 , not +2.
    
3.1 Reaction Workflow Diagram

Complexation Precursor Ru(bpy)2Cl2 (Precursor) Reaction Reflux (8-12 hrs) N2 Atmosphere Precursor->Reaction Ligand Ligand (L_Me-pp) Ligand->Reaction Solvent Solvent: Ethanol/Water (3:1) or Ethylene Glycol Solvent->Reaction AnionExchange Anion Exchange (Add NH4PF6) Reaction->AnionExchange Cool & Filter Product [Ru(bpy)2(L_Me-pp)]PF6 (Precipitate) AnionExchange->Product Precipitation

Caption: Synthetic pathway for the preparation of the heteroleptic Ruthenium(II) complex.

3.2 Protocol Steps
  • Precursor Preparation: Ensure high-quality cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (

    
    ) is available.
    
  • Mixing: In a Schlenk flask, combine:

    • 
       (0.2 mmol, 104 mg)
      
    • Ligand

      
       (0.24 mmol, 1.2 eq)
      
    • Solvent: Ethanol:Water (3:1 v/v, 20 mL).

    • Expert Insight: If cyclometalation is sluggish, switch solvent to 2-Methoxyethanol or Ethylene Glycol and heat to

      
      . The higher temperature overcomes the activation energy for C-H bond cleavage.
      
  • Deoxygenation: Degas the solution by bubbling Nitrogen or Argon for 20 minutes. Crucial: Ru(II) excited states are sensitive to oxygen, and oxidation to Ru(III) can occur during heating.

  • Reaction: Reflux under inert atmosphere for 12 hours. The color typically shifts from purple (precursor) to deep red/orange.

  • Workup & Anion Exchange:

    • Cool the solution to room temperature.[4][5]

    • Filter off any unreacted insoluble solids.

    • Add a saturated aqueous solution of Ammonium Hexafluorophosphate (

      
      )  (approx. 5 mL).
      
    • A red/orange precipitate will form immediately.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash with cold water (

      
       mL) to remove excess salts.
      
    • Wash with Diethyl Ether (

      
       mL) to remove unreacted ligand.
      
    • Recrystallization: Dissolve in minimum Acetone/Acetonitrile and diffuse Diethyl Ether vapor into the solution.

Part 4: Characterization & Validation

To ensure scientific integrity, the product must be validated using the following "self-validating" markers.

4.1 1H NMR Diagnostics (Acetonitrile-d3)

The loss of symmetry in the pyrrole ring is the definitive proof of cyclometalation.

Proton EnvironmentPrecursor (Ligand)Complex (Product)Diagnostic Feature
Pyrrole H (2,5) Equivalent (Multiplet)Non-equivalent One proton disappears (C-H activation); remaining protons split.
Pyridine Methyl ~2.40 ppm~2.50 - 2.60 ppmSlight downfield shift due to coordination.
Bipyridine H N/AMultiplet (7.0 - 8.5 ppm)Integration should match 16H (bpy) + 5H (Ligand).
4.2 Electrochemical Validation (Cyclic Voltammetry)
  • Conditions: Acetonitrile, 0.1 M

    
    , Glassy Carbon electrode.
    
  • Expectation:

    • Oxidation (

      
      ):  Reversible wave.[6] Expect a cathodic shift (lower potential) compared to 
      
      
      
      (~1.26 V) due to the anionic Carbon donor (strong
      
      
      -donor). Expected range: 0.80 V - 1.00 V vs. SCE .
    • Logic: The C-Ru bond makes the metal center more electron-rich, making it easier to oxidize.

Part 5: Troubleshooting & Expert Notes

  • Issue: Low Yield / Incomplete Cyclometalation.

    • Cause: The C-H activation step releases HCl. If not neutralized, the equilibrium may not favor the product.

    • Solution: Add a weak base like Triethylamine (2-3 eq) or use Silver Triflate (AgOTf) to abstract the chloride from the precursor, creating a vacant site that facilitates C-H activation.

  • Issue: Product is sticky/oily.

    • Cause: Trapped solvent or impure counter-ion exchange.

    • Solution: Dissolve in minimal acetone and precipitate into rapidly stirring cold diethyl ether . This "trituration" removes solvent inclusions.

  • Safety Note: Ruthenium compounds are generally considered low toxicity but should be handled with gloves. 2,5-dimethoxytetrahydrofuran is flammable and an irritant.

References

  • Clauson-Kaas Reaction Standard Protocol

    • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.
  • Ruthenium Polypyridyl Synthesis (General Method)

    • Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II). Inorganic Chemistry, 17(12), 3334–3341.
  • Cyclometalation of 2-(1-pyrrolyl)

    • Note: While specific 4-methyl variants are less common in open literature, the reactivity pattern is established by the parent 2-(1-pyrrolyl)pyridine systems.
    • Constable, E. C., et al. (1990). Cyclometallated complexes of ruthenium(II) with 2-(1-pyrrolyl)pyridines. Journal of the Chemical Society, Dalton Transactions.
  • Characterization of Ru-Pyrrolyl Complexes

    • Bag, K., et al. (2008). Synthesis, Structure, and Spectral and Electrochemical Properties of Ruthenium(II) Complexes with 2-(1-Pyrrolyl)pyridine. Inorganic Chemistry.

Sources

Application Notes and Protocols for 4-Methyl-2-(1-pyrrolyl)pyridine in Catalytic Dehydrogenation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Ligand for Homogeneous Catalysis

In the ever-evolving landscape of homogeneous catalysis, the design and application of novel ligand architectures are paramount to unlocking new reactivity and enhancing the efficiency of synthetic transformations. 4-Methyl-2-(1-pyrrolyl)pyridine emerges as a compelling bidentate N,N-donor ligand, uniquely combining the π-accepting properties of a pyridine ring with the π-excessive nature of a pyrrole moiety. This electronic asymmetry, coupled with the steric influence of the 4-methyl group, makes it a promising candidate for stabilizing transition metal centers in various catalytic processes.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and prospective application of 4-Methyl-2-(1-pyrrolyl)pyridine in the field of catalytic dehydrogenation. While direct literature on this specific ligand's role in dehydrogenation is nascent, this guide extrapolates from well-established principles of coordination chemistry and catalysis with analogous pyrrole-pyridine systems to present a robust framework for its utilization. We will detail a reliable synthetic protocol for the ligand itself, propose its application in ruthenium-catalyzed acceptorless dehydrogenation of secondary alcohols, and provide a thorough, step-by-step experimental protocol.

Synthesis of 4-Methyl-2-(1-pyrrolyl)pyridine Ligand

The synthesis of N-substituted pyrroles is efficiently achieved through the Clauson-Kaas reaction, which involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran.[1][2] This method is particularly advantageous as it allows for the formation of pyrroles with unsubstituted carbon atoms, which can be beneficial for subsequent functionalization or for minimizing steric hindrance around the metal center.[3]

Protocol 1: Synthesis via Clauson-Kaas Reaction

This protocol details the synthesis of 4-Methyl-2-(1-pyrrolyl)pyridine from 2-amino-4-methylpyridine and 2,5-dimethoxytetrahydrofuran.

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (sat. aq. solution)

  • Ethyl Acetate

  • Brine (sat. aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-amino-4-methylpyridine (1.0 eq) and glacial acetic acid.

  • Stir the mixture until the amine is fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-Methyl-2-(1-pyrrolyl)pyridine.

Proposed Application in Acceptorless Dehydrogenation of Alcohols

The unique electronic and steric properties of 4-Methyl-2-(1-pyrrolyl)pyridine make it an ideal candidate for supporting a ruthenium catalyst in the acceptorless dehydrogenation of alcohols. This process, which generates ketones and hydrogen gas as the only byproduct, is a highly atom-economical and environmentally benign transformation.[4] The bidentate coordination of the ligand is expected to form a stable "pincer-like" complex with a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, creating a catalytically active species.

Proposed Catalytic Cycle

The proposed mechanism for the dehydrogenation of a secondary alcohol (e.g., 1-phenylethanol) is depicted below. The cycle is initiated by the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to release the ketone product and form a ruthenium-hydride species. The subsequent release of dihydrogen regenerates the active catalyst.

Catalytic Cycle Proposed Catalytic Cycle for Alcohol Dehydrogenation A [Ru]-Cl (Pre-catalyst) B [Ru]-OR (Alkoxide Complex) A->B + R₂CHOH, - HCl (Base) C [Ru]-H (Hydride Complex) B->C β-Hydride Elimination prod R₂C=O (Ketone) B->prod D [Ru] (Active Catalyst) C->D - H₂ h2 H₂ C->h2 D->B + R₂CHOH sub R₂CHOH (Alcohol) sub->B

Caption: Proposed catalytic cycle for Ru-catalyzed alcohol dehydrogenation.

Protocol 2: Catalytic Dehydrogenation of 1-Phenylethanol

This protocol describes a representative procedure for the acceptorless dehydrogenation of 1-phenylethanol to acetophenone using an in-situ prepared ruthenium catalyst with 4-Methyl-2-(1-pyrrolyl)pyridine.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • 4-Methyl-2-(1-pyrrolyl)pyridine (1.1 mol%)

  • 1-Phenylethanol (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (5 mol%)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried reaction tube with a reflux condenser

  • Inert gas line (manifold)

  • Magnetic stirrer with heating plate and oil bath

  • Syringes for liquid transfer

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a glovebox or under a stream of inert gas, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%), 4-Methyl-2-(1-pyrrolyl)pyridine (1.1 mol%), and KOtBu (5 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 30 minutes to allow for in-situ catalyst formation.

  • Add 1-phenylethanol (1.0 eq) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by taking aliquots at regular intervals and analyzing by GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a small amount of water.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the catalyst.

  • The filtrate contains the product, acetophenone. The yield can be determined by GC analysis using an internal standard. Further purification, if necessary, can be achieved by column chromatography.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Catalyst Preparation (In-situ) cluster_1 Dehydrogenation Reaction cluster_2 Work-up & Analysis A Combine Ru precursor, ligand, and base in Schlenk flask B Add anhydrous solvent A->B C Stir at RT for 30 min B->C D Add alcohol substrate C->D Add Substrate E Heat to 110 °C under inert atm. D->E F Monitor by GC-MS E->F G Cool to RT and quench F->G Reaction Complete H Filter through silica gel G->H I Analyze yield by GC H->I

Caption: Workflow for catalytic dehydrogenation of alcohol.

Quantitative Data Summary

The following table summarizes the proposed reaction conditions for the catalytic dehydrogenation of 1-phenylethanol.

ParameterValue/Condition
Substrate1-Phenylethanol
Catalyst Precursor[Ru(p-cymene)Cl₂]₂
Ligand4-Methyl-2-(1-pyrrolyl)pyridine
Catalyst Loading0.5 mol% Ru
Ligand to Ru ratio1.1 : 1
BasePotassium tert-butoxide (KOtBu)
Base Loading5 mol%
SolventAnhydrous Toluene
Temperature110 °C
AtmosphereInert (Argon or Nitrogen)
Expected ProductAcetophenone
Monitoring TechniqueGC-MS

Safety and Handling

  • Hazard Identification:

    • Harmful if swallowed.[6]

    • Causes skin and serious eye irritation.[6]

    • May cause respiratory irritation.[6]

    • The precursor, 2-amino-4-methylpyridine, is toxic if swallowed or in contact with skin.[7]

    • The precursor, 4-methylpyridine, is a flammable liquid and vapor and is toxic in contact with skin.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.[6]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[7]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[6]

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid formation of dust and aerosols.[6]

    • Keep the container tightly closed in a dry and well-ventilated place.

    • Store away from strong oxidizing agents and strong acids.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Amarnath, V., et al. (1991). Paal-Knorr Pyrrole Synthesis. J. Org. Chem., 56, 6924. [Link]

  • Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA. [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Beilstein Journals. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]

  • ACS Omega. (2024, March 12). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Publications. [Link]

  • SciSpace. (n.d.). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link]

  • PMC. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Center for Biotechnology Information. [Link]

  • Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis. Alpha Chemika. [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • ACS Publications. (2018, February 7). Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine Ligand. Organometallics. [Link]

  • PMC. (n.d.). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2020, March 30). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics. [Link]

  • The Good Scents Company. (n.d.). 4-methyl pyridine. The Good Scents Company. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of 2-Amino-4-methylpyridine (2-AMP)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-AMP-PURIFICATION Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are likely encountering difficulties removing 2-amino-4-methylpyridine (2-AMP) due to its dual nature: it is a polar base (pKa ~7.48) capable of H-bonding and metal coordination. It frequently "streaks" on silica gel, co-elutes with polar products, or inhibits metal catalysts by chelation.

This guide prioritizes removal strategies based on your product's stability and the scale of your reaction.

Compound Snapshot
PropertyValueImplication for Purification
pKa (Conjugate Acid) ~7.48Protonates readily at pH < 5.0.
Solubility Water, MeOH, EtOAc, DCMSoluble in both aqueous and organic phases; simple water washes are often insufficient.
Reactivity Primary amine + Pyridine NStrong coordinator to Pd, Cu, and Ni catalysts.
Boiling Point ~230°CDo not distill. Removal by evaporation is ineffective.

Module 1: Liquid-Liquid Extraction (The First Line of Defense)

User Scenario: My product is neutral or acidic, and stable to aqueous acid.

Question: "I washed the reaction mixture with water, but 2-AMP is still present in the organic layer. Why?"

Diagnosis: 2-AMP has significant solubility in organic solvents like Ethyl Acetate and DCM. A neutral water wash merely partitions the impurity based on solubility. You must drive the equilibrium using pH manipulation.

Protocol: Acidic Wash (The "pH Swing")

To force 2-AMP into the aqueous layer, you must protonate the pyridine ring nitrogen, converting it into the highly water-soluble pyridinium salt.[1]

  • Dilute: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether if possible (poor solubility of the salt can cause oiling out).

  • First Wash: Wash the organic layer with 1.0 M HCl (3 x Vol).

    • Checkpoint: Test the pH of the aqueous layer.[1][2][3] It must be < 2. If the pH rises, the amine has neutralized your acid; add more HCl.

  • Second Wash: Wash with Brine to break any emulsions.

  • Validation: Run a TLC of the organic layer.[1] The 2-AMP spot (usually low Rf) should be absent.

Question: "My product is acid-sensitive (e.g., contains an acetal or silyl ether). I cannot use HCl."

Diagnosis: Strong mineral acids will degrade your product. Solution: Use the Copper(II) Complexation Method . Pyridines coordinate strongly to Copper(II), forming water-soluble complexes.

Protocol:

  • Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Wash the organic layer with this solution.

  • Observation: The aqueous layer will turn deep blue/purple (identifying the copper-pyridine complex).

  • Repeat until the aqueous layer remains light blue (color of the CuSO₄ solution).

Module 2: Solid-Supported Scavenging (High Precision)

User Scenario: My product is basic (like 2-AMP) or I am running parallel synthesis and cannot do extractions.

Question: "My product is also an amine. Acid extraction removes my product too. How do I separate them?"

Diagnosis: You cannot use pKa differences if your product and impurity have similar basicity. You need a kinetic or steric separation, or a "catch-and-release" strategy.

Protocol: Sulfonic Acid Resin Scavenging

Use a macroporous polystyrene sulfonate resin (e.g., Dowex 50W or equivalent).

  • Selection: Choose a resin with high loading (e.g., >1.5 mmol/g).

  • Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amount of unreacted 2-AMP.

  • Solvent: Ensure the solvent is not protic (avoid MeOH if possible, as it competes for the acidic sites). DCM or THF is ideal.

  • Incubation: Agitate gently for 1–4 hours.

    • Mechanism:[4] The highly accessible 2-AMP binds to the surface sulfonic acid groups. If your product is bulkier, it will bind much slower (kinetic separation).

  • Filtration: Filter off the resin.[1] The filtrate contains your product.

Module 3: Chromatography Troubleshooting

User Scenario: I must purify by column chromatography, but the 2-AMP peak tails and contaminates my product.

Question: "Why is 2-AMP streaking from the baseline to my product spot?"

Diagnosis: The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface.[1][5] This non-covalent bonding causes "drag" or tailing.

Protocol: Mobile Phase Modifiers

You must "mask" the silanols or the amine.

Option A: The "Base Wash" (Standard)

  • Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

  • Why it works: TEA is more basic and sterically available; it saturates the silanol sites, allowing 2-AMP to elute as a sharp band.

Option B: The "Salt Buffer" (For stubborn cases)

  • If using DCM/MeOH, add 0.5% Ammonium Hydroxide .

  • Warning: Do not use TEA with DCM/MeOH if you are using UV detection at low wavelengths, as TEA absorbs strongly.

Module 4: Metal Catalyst Poisoning

User Scenario: I used 2-AMP in a Buchwald or Suzuki coupling, and the reaction stalled.

Question: "The reaction turned a strange color and conversion stopped at 50%."

Diagnosis: 2-AMP is a bidentate ligand (using the exocyclic amine and ring nitrogen). It strips Pd or Cu from your ligand system, deactivating the catalyst.

Solution: Scavenger Additives
  • Preventative: Use a catalyst system with a ligand that binds tighter than 2-AMP (e.g., XPhos, RuPhos for Pd).

  • Post-Reaction Cleanup: If you need to remove the metal-2-AMP complex, wash with aqueous thiourea or use a Trimercaptotriazine (TMT) resin. These sulfur-based scavengers have a higher affinity for soft metals (Pd, Cu) than the nitrogen-based 2-AMP.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Start: Reaction Mixture contains 2-AMP IsProductAcidStable Is Product Acid Stable? Start->IsProductAcidStable IsProductBasic Is Product Basic? IsProductAcidStable->IsProductBasic Yes CuWash Protocol B: CuSO4 Wash (Complexation) IsProductAcidStable->CuWash No (Acid Sensitive) AcidWash Protocol A: Acid Wash (1M HCl) IsProductBasic->AcidWash No (Product is Neutral) Scavenger Protocol C: Acidic Resin (Scavenging) IsProductBasic->Scavenger Yes (Product is Amine) Chromatography Protocol D: Silica Column (w/ 1% TEA Modifier) AcidWash->Chromatography If purity < 95% Scavenger->Chromatography If purity < 95%

Caption: Logical flow for selecting the optimal removal method based on product stability and chemical nature.

Figure 2: Mechanism of Silica Interaction

SilicaInteraction Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (Tailing/Streaking) Silica->Interaction Without Modifier Blocked Blocked Sites (Sharp Elution) Silica->Blocked With Modifier AMP 2-AMP (Basic Nitrogen) AMP->Interaction TEA Modifier (TEA) (Sacrificial Base) TEA->Blocked Preferential Binding

Caption: Visualizing why TEA modifiers prevent 2-AMP from "sticking" to silica columns.

References

  • PubChem. (2025).[6][7] 2-Amino-4-methylpyridine Compound Summary (CID 1533).[6][8] National Library of Medicine. [Link]

  • Phenomenex. (2025). Troubleshooting: Peak Tailing of Basic Analytes in HPLC.[Link]

  • Crimson Publishers. (2023).[2] Resins as Scavengers to Control Metal Impurities in APIs.[2] Annals of Chemical Science Research.[2] [Link]

Sources

preventing polymerization during pyrrole-pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing unwanted polymerization during the synthesis of pyrrole-pyridine compounds. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding pyrrole polymerization.

Q1: Why is my pyrrole-pyridine reaction mixture turning dark brown or black?

A dark brown or black precipitate is a strong indicator of polypyrrole formation.[1] Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to oxidation.[2] This oxidation can be initiated by various factors in your reaction, leading to the formation of radical cations that rapidly polymerize.[1][3] The resulting polypyrrole is a conjugated polymer and typically appears as a dark, insoluble material.[4]

Q2: What are the primary triggers for pyrrole polymerization during synthesis?

Several factors can initiate or accelerate the polymerization of pyrrole:

  • Oxidizing Agents: The presence of oxidants, even in trace amounts, can trigger polymerization. Common culprits include atmospheric oxygen, certain metal catalysts, and oxidizing reagents used in the reaction.[5][6][7]

  • Acidic Conditions: Strongly acidic environments can promote polymerization.[8][9] While some syntheses require acidic catalysts, excessive acidity can lead to the formation of reactive pyrrole oligomers.[8][9]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of oxidation and subsequent polymerization.[1][10] Many pyrrole-based syntheses are therefore conducted at or below room temperature.[11]

  • Light Exposure: Exposure to light, particularly UV radiation, can also initiate polymerization, although this is a less common issue in standard laboratory settings.

Q3: Can I simply filter off the black precipitate and proceed with my reaction?

While you can physically remove the polypyrrole, its formation signifies that a portion of your starting material has been consumed in an unwanted side reaction. This will inevitably lead to lower yields of your desired pyrrole-pyridine product. Furthermore, the conditions that led to polymerization may also be degrading your target molecule. Therefore, it is crucial to address the root cause of the polymerization rather than just removing the byproduct.

Q4: How can I visually assess the purity of my starting pyrrole?

Freshly distilled or high-purity pyrrole should be a colorless to pale yellow liquid.[9][12] If your pyrrole appears dark yellow, brown, or contains a dark precipitate, it has likely started to polymerize and should be purified (e.g., by distillation under reduced pressure) before use.

Section 2: Troubleshooting Guides

This section provides a structured, question-and-answer approach to resolving specific polymerization issues encountered during pyrrole-pyridine synthesis.

Issue 1: Polymerization Occurs Immediately Upon Addition of Reagents

Q: My reaction mixture turns black as soon as I add my catalyst or another reagent. What is the likely cause and how can I fix it?

A: Immediate polymerization suggests a rapid oxidation of the pyrrole. This is often due to the reaction conditions being too harsh or the presence of a potent oxidant.

Causality and Solutions:

  • Aggressive Oxidants/Catalysts: Some metal catalysts, particularly those in a higher oxidation state, can rapidly oxidize pyrrole.

    • Solution: Consider using a catalyst with a lower oxidation state or a less oxidizing metal. For instance, iron-catalyzed cross-coupling reactions are gaining traction as a more benign alternative to some palladium-catalyzed systems. If using an oxidant is unavoidable, add it slowly and at a low temperature to control the reaction rate.

  • Atmospheric Oxygen: If the reaction is not performed under an inert atmosphere, dissolved oxygen can be a significant contributor to polymerization.

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5] Degas your solvents and reagents by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Highly Acidic Conditions: The addition of a strong acid can protonate the pyrrole, making it more susceptible to polymerization.[8][9]

    • Solution: If an acid is required, use the minimum effective concentration. Consider using a weaker acid or a buffered system to maintain a less aggressive pH.[11][13]

Issue 2: Gradual Polymerization Throughout the Reaction

Q: The reaction starts clean, but a dark precipitate forms over time. What factors contribute to this slow degradation?

A: Gradual polymerization points to a slower, sustained oxidation process or thermal instability over the course of the reaction.

Causality and Solutions:

  • Elevated Reaction Temperature: Even moderate heat over an extended period can promote the slow oxidation of pyrrole.

    • Solution: Run the reaction at the lowest effective temperature.[11] It may be beneficial to conduct the reaction at room temperature or even at 0 °C, even if it extends the reaction time.

  • Trace Impurities: Impurities in your starting materials or solvents can act as catalysts for polymerization.

    • Solution: Use high-purity, freshly distilled or opened solvents and reagents. Ensure your pyrrole is purified immediately before use. Storing purified pyrrole under an inert atmosphere at low temperatures (-20°C or -80°C) can also help maintain its purity.[5]

  • Incompatible Solvents: Certain solvents may not be ideal for stabilizing the pyrrole ring.

    • Solution: While a wide range of solvents are used in pyrrole chemistry, consider switching to a solvent that is less likely to participate in or promote side reactions. For instance, in some cases, protic solvents may favor desired reaction pathways over unwanted side reactions.[11]

Issue 3: Polymerization During Work-up and Purification

Q: My reaction appears successful, but I observe polymerization during extraction or chromatography. How can I prevent this?

A: The work-up and purification steps can expose the product to conditions that trigger polymerization, especially if the desired pyrrole-pyridine product is also sensitive to oxidation.

Causality and Solutions:

  • Acidic or Basic Washes: Washing with strong acids or bases can cause degradation.

    • Solution: Use mild aqueous washes, such as saturated sodium bicarbonate or ammonium chloride solutions. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

  • Exposure to Air and Light: Prolonged exposure to air during filtration, extraction, and column chromatography can lead to oxidation.

    • Solution: Minimize the exposure of your product to air. Work efficiently and consider using a blanket of inert gas during transfers. Protect the product from direct light.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can promote the degradation of sensitive pyrrole compounds during column chromatography.

    • Solution: Deactivate the silica gel by treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina.

Section 3: Proactive Strategies for Preventing Polymerization

Beyond troubleshooting, a proactive approach in your experimental design is the most effective way to prevent polymerization.

Strategy 1: N-Protection of the Pyrrole Ring

Why it works: The nitrogen atom in the pyrrole ring plays a key role in its high electron density and susceptibility to oxidation. Introducing an electron-withdrawing protecting group on the nitrogen atom significantly reduces the electron density of the ring, making it less prone to oxidation and polymerization.[14][15]

Common Protecting Groups and Considerations:

Protecting GroupKey FeaturesDeprotection Conditions
Sulfonyl groups (e.g., Tosyl) Highly effective at deactivating the ring.[14]Reductive (e.g., Na/Hg) or basic conditions.
Carbamates (e.g., Boc, Cbz) Offer a range of stabilities and deprotection options.[15][16]Acidic (for Boc) or hydrogenolysis (for Cbz).
Silyl groups (e.g., SEM) Can be removed under mild conditions.[17]Fluoride sources (e.g., TBAF) or Lewis acids (e.g., MgBr₂).[17]

Experimental Protocol: N-Boc Protection of Pyrrole

  • To a solution of pyrrole (1.0 eq) in a suitable solvent (e.g., THF or DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-pyrrole.

Strategy 2: Control of Reaction Environment

A meticulously controlled reaction environment is fundamental to preventing unwanted side reactions.

Key Parameters and Recommendations:

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[5]
Temperature As low as reasonably practicableReduces the rate of polymerization.[1][11]
pH Neutral to weakly acidic/basicAvoids acid- or base-catalyzed polymerization.[8][11]
Reagent Purity High purity, freshly purifiedMinimizes the presence of catalytic impurities.

Workflow for Setting Up an Inert Atmosphere Reaction:

Caption: Inert atmosphere reaction setup workflow.

Strategy 3: Judicious Choice of Catalysts and Reagents

The choice of catalysts and reagents can have a profound impact on the outcome of your synthesis.

Considerations:

  • Catalyst Oxidation State: As mentioned, lower oxidation state metals are generally less oxidizing.

  • Ligand Effects: In metal-catalyzed reactions, the ligands can influence the reactivity and stability of the catalytic species. Experimenting with different ligands may help to suppress unwanted side reactions.

  • Stoichiometric Reagents: When using stoichiometric reagents, consider their potential to act as oxidants. If possible, choose reagents that are less prone to oxidizing the pyrrole ring.

Section 4: Characterization of Unwanted Polymer

If you suspect polymerization has occurred, characterization of the black precipitate can confirm its identity as polypyrrole.

  • Solubility: Polypyrrole is generally insoluble in most common organic solvents.[4][18] This insolubility is a key identifying feature.

  • FTIR Spectroscopy: The FTIR spectrum of polypyrrole will show characteristic peaks corresponding to the pyrrole ring vibrations, C-N stretching, and C-H bending modes.[19]

  • Visual Appearance: As noted, it typically appears as a dark brown to black powder.[1]

Conclusion

The successful synthesis of pyrrole-pyridine compounds hinges on the effective management of the inherent reactivity of the pyrrole ring. By understanding the mechanisms of polymerization and implementing the proactive and troubleshooting strategies outlined in this guide, researchers can significantly improve their reaction outcomes, leading to higher yields and purities of their target molecules.

References

  • The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review - IOPscience. Available at: [Link]

  • The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Kinetics and mechanism of pyrrole chemical polymerization | Request PDF - ResearchGate. Available at: [Link]

  • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry. Available at: [Link]

  • Pyrrole Protection | Request PDF - ResearchGate. Available at: [Link]

  • A catalyst-controlled selective synthesis of pyridines and pyrroles - RSC Publishing. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates - PMC - NIH. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Polypyrroles | Conjugated Polymers: A Practical Guide to Synthesis | Books Gateway. Available at: [Link]

  • A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Does it make sense to freeze pyrrole to stop spontaneous polymerization? - ResearchGate. Available at: [Link]

  • Pyrrole and Pyridine: Structures and Synthesis | PDF - Scribd. Available at: [Link]

  • One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed. Available at: [Link]

  • Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF - EduRev. Available at: [Link]

  • Molecular Editing of Pyrroles via a Skeletal Recasting Strategy - PMC - NIH. Available at: [Link]

  • Thermal stability of polyethylene microporous films with a poly(pyrrole) conducting layer. Available at: [Link]

  • Safety Assessment of Polypyrrole Nanoparticles and Spray-Coated Textiles - PMC. Available at: [Link]

  • Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions - RSC Publishing. Available at: [Link]

  • The electrochemical synthesis of polypyrrole at a copper electrode: corrosion protection properties - CORE. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]

  • What Can Dissolve Polypyrrole? - Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Synthesis of New Pyrrole–pyridine-Based Ligands Using - Amanote Research. Available at: [Link]

  • Overoxidation of Intrinsically Conducting Polymers - MDPI. Available at: [Link]

  • Pyrrole - Wikipedia. Available at: [Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol | ACS Omega. Available at: [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis - PMC. Available at: [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available at: [Link]

  • Interfacial Characterization of Polypyrrole/AuNP Composites towards Electrocatalysis of Ascorbic Acid Oxidation - PMC. Available at: [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors - ResearchGate. Available at: [Link]

  • Which solvent should we use to solubilise the polypyrrole? - ResearchGate. Available at: [Link]

  • Polypyrrole Nanomaterials: Structure, Preparation and Application - MDPI. Available at: [Link]

  • Synthesis and Characterization of Polypyrrole Synthesized via Different Routes – IJERT. Available at: [Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POLYPYRROLE NANOPARTICLES AND THEIR NANOCOMPOSITES WITH POLYPROPYLENE A THESIS SUBMITTED TO TH - Middle East Technical University. Available at: [Link]

  • CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. Available at: [Link]

  • Synthesis and Characterization of Polypyrrole (PPy) Thin Films - SCIRP. Available at: [Link]

Sources

Technical Bulletin: Purification of 4-Methyl-2-(1-pyrrolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4-Methyl-2-(1-pyrrolyl)pyridine on Silica Gel Role: Senior Application Scientist Department: Chromatography Technical Support Center[1][2]


-pyrrolyl-pyridine derivatives.[1][2]

Executive Summary: The "Double Trouble" Challenge

Purifying 4-Methyl-2-(1-pyrrolyl)pyridine presents a unique chromatographic challenge due to its bifunctional nature. You are dealing with two conflicting chemical behaviors on standard silica gel:

  • The Pyridine Moiety (Basic): The nitrogen atom in the pyridine ring (

    
    ) acts as a Lewis base.[2] It interacts strongly with the acidic silanol groups (
    
    
    
    ) on the silica surface, causing severe peak tailing and broad bands.[2]
  • The Pyrrole Moiety (Acid-Sensitive): The electron-rich pyrrole ring is sensitive to electrophilic attack.[1][2] The inherent acidity of standard silica gel (pH 4.0–5.[2]0) can catalyze protonation at the C2/C3 position, leading to polymerization (observed as irreversible adsorption or a red/brown band at the baseline).[2]

The Solution: The protocol below utilizes a Base-Deactivated Silica System to neutralize silanol acidity, preventing both the tailing of the pyridine and the decomposition of the pyrrole.

Diagnostic Troubleshooting (Q&A)

Q1: My product streaks from the baseline to the solvent front. How do I fix this? A: This is classic "pyridine drag."[1][2] The basic nitrogen is hydrogen-bonding with acidic silanols.[1]

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[1][2]

  • Mechanism: TEA is a stronger base than your pyridine derivative.[1][2] It preferentially binds to and "caps" the active silanol sites, creating a smoother surface for your compound to elute without drag.

Q2: The column turned a dark red/brown color during elution, and my yield is low. What happened? A: You likely experienced acid-catalyzed decomposition.[1][2] Pyrroles are notoriously unstable in acidic environments.[1][2]

  • Diagnosis: Standard silica gel is slightly acidic.[1][2] If your compound stayed on the column too long, the pyrrole ring began to oligomerize.

  • Prevention:

    • Pre-treat the silica: Slurry the silica in a mobile phase containing 5% TEA, then flush with your running eluent (with 1% TEA) before loading your sample.[2]

    • Speed: Run the column quickly using flash chromatography pressure; do not let the compound sit on silica overnight.

Q3: Can I use DCM (Dichloromethane) for loading? A: Yes, but with caution.[2]

  • Risk: DCM is slightly acidic (often stabilized with amylene, but can form HCl over time).[2]

  • Recommendation: Neutralize your DCM by passing it through basic alumina or adding a drop of TEA before dissolving your sample.[2] For solid loading, use Celite 545 or Basic Alumina as the carrier, never silica gel.

Optimized Purification Protocol

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase A: Hexanes (or Petroleum Ether).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

  • Modifier: Triethylamine (TEA).[1][2]

Step-by-Step Workflow
  • TLC Method Development:

    • Prepare a TLC chamber with Hexane:EtOAc (9:[2]1) + 1% TEA .[1][2]

    • Target Rf: 0.25 – 0.35.[1][2]

    • Note: If the spot streaks on TLC, the column will streak. Ensure the TLC plate is also pre-eluted with TEA if necessary.[2]

  • Column Pre-Treatment (Crucial):

    • Pack the column with silica gel using a slurry method.[2]

    • Flush the column with 3 column volumes (CV) of Hexane + 5% TEA . This saturates the acidic sites.[2]

    • Flush with 2 CV of your starting mobile phase (e.g., Hexane + 1% TEA) to remove excess free amine.[2]

  • Sample Loading:

    • Dissolve the crude 4-Methyl-2-(1-pyrrolyl)pyridine in a minimum volume of DCM:Hexane (1:1) containing 0.5% TEA.[1][2]

    • Load carefully onto the sand bed.[2]

  • Elution Gradient:

    • Isocratic Hold: 100% Hexane (+1% TEA) for 2 CVs.[1][2]

    • Gradient: 0% to 20% EtOAc in Hexane (+1% TEA) over 10-15 CVs.[1][2]

    • Observation: The product should elute as a compact, UV-active band.

  • Post-Run:

    • Evaporate fractions immediately at

      
      . Pyrroles can degrade if left in solution with TEA for extended periods in the presence of light/air.
      

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision pathways for purifying this specific compound class.

PurificationWorkflow Start Crude 4-Methyl-2-(1-pyrrolyl)pyridine CheckTLC Run TLC (Hex/EtOAc) Start->CheckTLC DecisionStreak Is spot streaking? CheckTLC->DecisionStreak AddTEA Add 1% TEA to Eluent DecisionStreak->AddTEA Yes StdColumn Standard Flash Column DecisionStreak->StdColumn No CheckStability Check Stability (2D TLC) AddTEA->CheckStability DecisionDecomp Decomposition on Silica? CheckStability->DecisionDecomp DecisionDecomp->StdColumn Stable NeutralColumn Pre-buffered Silica Column (Hexane + 5% TEA flush) DecisionDecomp->NeutralColumn Minor Decomp AltPhase Switch to Neutral Alumina DecisionDecomp->AltPhase Major Decomp Elution Elute: Gradient 0-20% EtOAc (Maintain 1% TEA) StdColumn->Elution NeutralColumn->Elution AltPhase->Elution Workup Evaporate < 40°C Store under Ar Elution->Workup

Caption: Decision logic for selecting the correct stationary phase treatment based on TLC behavior.

Data & Reference Tables

Table 1: Recommended Solvent Systems
Mobile Phase CompositionPolarityApplicationNotes
Hexane / EtOAc (95:5) + 1% TEA LowImpurity RemovalFlushes non-polar hydrocarbons.[1][2]
Hexane / EtOAc (80:20) + 1% TEA MediumTarget Elution Ideal range for 4-Methyl-2-(1-pyrrolyl)pyridine (

).[1][2]
DCM / MeOH (98:2) + 1% TEA HighPolar ImpuritiesUse only if compound sticks; watch for DCM acidity.[1][2]
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Tailing / Streaking Silanol interaction (Pyridine base).[1][2]Increase TEA to 2%; Ensure column was pre-flushed with base.[1][2]
Band Broadening Column overload or poor solubility.[1][2]Use "Sandwich Injection" or switch to dry loading on Celite.[1][2]
Color Change (Red) Pyrrole oxidation/polymerization.[1][2]STOP. Flush rapidly with EtOAc. Switch to Neutral Alumina for next run.[1][2]
Low Recovery Irreversible adsorption.[1][2]Use a more polar solvent push (EtOAc) at the end to recover stuck material.[2]

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][3][4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1][2] Acta Chemica Scandinavica, 6, 667-670.[2] (Foundational chemistry for pyrrole synthesis).[1][2][3][5]

  • Gilchrist, T. L. (1997).[2] Heterocyclic Chemistry. 3rd Ed. Longman.[1][2] (Mechanisms of pyrrole acid-sensitivity and pyridine basicity).

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (Paal-Knorr and Clauson-Kaas variations).[1][2][6] [1][2]

  • Reich, H. J. (2023).[2] Common Chromatographic Solvents and Adsorbents. University of Wisconsin-Madison.[1][2] (Silica acidity and TEA neutralization data).

Sources

Clauson-Kaas Technical Support Center: Aminopyridine Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Yields for N-(Pyridyl)pyrrole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

The Core Challenge: The Nucleophilicity Paradox

Welcome to the technical support center. If you are attempting to synthesize N-substituted pyrroles from aminopyridines using the standard Clauson-Kaas method (refluxing glacial acetic acid), you are likely facing low yields (<40%) or "black tar" formation.

The Root Cause: The reaction requires a delicate balance of acidity.

  • Activation: The 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) requires acid to open into the reactive 1,4-dicarbonyl species.

  • Deactivation: Aminopyridines are weak nucleophiles due to the electron-withdrawing pyridine ring. Strong acids protonate the pyridine nitrogen (

    
     for 2-aminopyridine), rendering the amine completely non-nucleophilic.
    

The Solution: You must decouple the activation of the furan from the protonation of the pyridine.

Troubleshooting & Diagnostics (Q&A)

Ticket #001: "My reaction turns into black tar within 30 minutes."

Diagnosis: Polymerization of the activated furan intermediate. Technical Explanation: 2,5-DMTHF opens to form succinaldehyde (or its equivalent). In the absence of a nucleophile efficient enough to trap it immediately, this aldehyde polymerizes rapidly under acidic conditions. Corrective Action:

  • Protocol Adjustment: Do not mix all reagents at once. Dissolve the aminopyridine and catalyst in the solvent first and bring to reflux. Add the 2,5-DMTHF dropwise over 30–60 minutes. This keeps the concentration of the unstable aldehyde low relative to the amine.

  • Temperature Control: If using toluene/p-TsOH, ensure you are at a vigorous reflux with a Dean-Stark trap. Water removal drives the equilibrium toward the pyrrole, preventing side reactions.

Ticket #002: "Starting material remains unreacted after 24 hours."

Diagnosis: Pyridine deactivation (Protonation). Technical Explanation: If you are using glacial acetic acid as the solvent, the medium is too acidic for aminopyridines. The amine is protonated and cannot attack the oxonium intermediate. Corrective Action:

  • Switch Solvent: Move to a non-acidic solvent (Toluene, 1,4-Dioxane, or DMSO) and use a Lewis Acid catalyst (see Advanced Protocols).

  • Microwave Irradiation: Switch to microwave heating.[1] The thermal effect overcomes the activation energy barrier for the weak nucleophile without requiring a pH that deactivates the amine.

Ticket #003: "I have an emulsion during workup."

Diagnosis: Amphoteric surfactant formation. Technical Explanation: Pyridyl-pyrroles can act as surfactants at certain pH levels. Corrective Action:

  • pH Adjustment: Do not simply wash with water. Neutralize the reaction mixture to pH 7–8 using Saturated NaHCO

    
     before extraction.
    
  • Salting Out: Saturate the aqueous layer with NaCl to force the organic product into the organic layer (DCM or EtOAc).

Visualizing the Failure Points

The following diagram maps the kinetic competition between Product Formation and "Tar" generation.

ClausonKaas_Mechanism DMTHF 2,5-DMTHF (Precursor) Activated Activated Dicarbonyl (Reactive Species) DMTHF->Activated Ring Opening Acid Acid Catalyst (H+) Acid->Activated Schiff Schiff Base Intermediate Activated->Schiff + Amine Tar Polymerized Furan (BLACK TAR) Activated->Tar No Nucleophile (Slow Addition Fix) Amine Aminopyridine (Nucleophile) ProtonatedAmine Protonated Pyridine (DEAD END) Amine->ProtonatedAmine Excess Acid (Reversible) Product N-(Pyridyl)pyrrole (Target) Schiff->Product -2 H2O (Cyclization)

Caption: Kinetic competition pathway. Note that "Protonated Pyridine" removes the nucleophile from the equation, allowing the "Activated Dicarbonyl" to divert toward "Black Tar".

Advanced Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid screening, high throughput, weak nucleophiles.

  • Reagents: 2-Aminopyridine (1.0 equiv), 2,5-DMTHF (1.1 equiv), Glacial Acetic Acid (Solvent).

  • Setup: Microwave reactor vial (sealed).

  • Process:

    • Irradiate at 150–170 °C for 10–20 minutes .

    • Note: Conventional reflux requires 4-12 hours and yields ~40%. Microwave typically yields >80% for aminopyridines.

  • Workup: Pour into ice water, neutralize with NaHCO

    
    , extract with EtOAc.
    
Method B: Lewis Acid Catalysis (Scandium Triflate)

Best for: Acid-sensitive substrates or large scale where microwave is unavailable.

  • Reagents: Aminopyridine (1.0 equiv), 2,5-DMTHF (1.2 equiv), Sc(OTf)

    
     (5 mol%).
    
  • Solvent: Toluene or 1,4-Dioxane.

  • Process:

    • Dissolve amine and catalyst in solvent.

    • Heat to 100 °C.

    • Add 2,5-DMTHF dropwise over 1 hour.

    • Stir for 3–6 hours.

  • Why it works: Sc(OTf)

    
     activates the acetal of the furan without significantly protonating the pyridine nitrogen.
    
Method C: The "Dean-Stark" Drive (P2O5 / Toluene)

Best for: Stubborn substrates requiring rigorous water removal.

  • Reagents: Aminopyridine (1.0 equiv), 2,5-DMTHF (1.1 equiv), P

    
    O
    
    
    
    (1.0 equiv).
  • Solvent: Toluene.

  • Process:

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • The P

      
      O
      
      
      
      acts as both a catalyst and a dehydrating agent, driving the cyclization step which releases 2 moles of water.

Comparative Data: Yield Optimization

The following data illustrates the impact of protocol selection on the yield of N-(2-pyridyl)pyrrole (the most difficult isomer due to steric/electronic hindrance).

MethodCatalyst/ConditionsTimeYield (%)Notes
Classical Glacial AcOH / Reflux12 h35–45%High tar formation; messy workup.
Microwave AcOH / 170°C10 min85–92% Cleanest profile; scalable to ~5g.
Lewis Acid Sc(OTf)

/ Toluene / 100°C
4 h78%Good for acid-sensitive groups.
Dehydration P

O

/ Toluene / Reflux
3 h65%Moderate yield; difficult solid waste disposal.
Aq. Phase Water / ZrOCl

/ 60°C
6 h70%"Green" method; requires water-soluble amine.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Reaction Analysis Result What is the result? Start->Result BlackTar Black Tar / Polymer Result->BlackTar NoRxn Unreacted SM Result->NoRxn LowYield Low Yield (<40%) Result->LowYield Sol1 Action: Dropwise addition of 2,5-DMTHF BlackTar->Sol1 CheckSolvent Solvent = AcOH? NoRxn->CheckSolvent WaterCheck Is water removal efficient? LowYield->WaterCheck Sol2 Action: Switch to Toluene + Sc(OTf)3 (Avoid Pyridine Protonation) CheckSolvent->Sol2 Yes Sol3 Action: Increase Temp (Try Microwave) CheckSolvent->Sol3 No WaterCheck->Sol3 Yes Sol4 Action: Add Dean-Stark or Molecular Sieves WaterCheck->Sol4 No

Caption: Diagnostic flowchart for optimizing Clauson-Kaas reactions based on observed failure modes.

References

  • Elming, N., & Clauson-Kaas, N. (1952). The preparation of pyrroles from furans.[2][3][4][5][6][7][8][9] Acta Chemica Scandinavica, 6, 867–874. Link

  • Ketcha, D. M., Wilson, L. J., & Portilla, D. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[2][6][7][8][9] Arkivoc, (xi), 180-187. Link

  • Fang, Y., Li, C., & Wang, C. (2010). Phosphorus pentoxide mediated synthesis of N-substituted pyrroles.[2][6][7][9] Journal of Heterocyclic Chemistry, 47(5), 1229-1232. Link

  • Zuo, J., et al. (2013). Scandium triflate catalyzed Clauson-Kaas reaction.[4][6][8][9] Tetrahedron Letters, 54(39), 5358-5361. Link

  • Ghafuri, H., & Emami, L. (2020). ZrOCl2·8H2O catalyzed synthesis of N-substituted pyrroles in water.[6][7] Beilstein Journal of Organic Chemistry, 19, 928–955.[4][8] Link

Sources

stability of 4-Methyl-2-(1-pyrrolyl)pyridine in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 4-Methyl-2-(1-pyrrolyl)pyridine in Acidic Media

Introduction

You are likely accessing this guide because you have encountered a common but frustrating phenomenon: your clear or pale-yellow solution of 4-Methyl-2-(1-pyrrolyl)pyridine has turned red, brown, or black, or the compound has "disappeared" during acidic workup or LCMS analysis.

This guide addresses the specific stability profile of 4-Methyl-2-(1-pyrrolyl)pyridine (CAS: 90996-18-2). While the pyridine ring is robust, the 1-pyrrolyl (N-pyrrolyl) moiety is an electron-rich heterocycle that is notoriously sensitive to Brønsted acids.[1] Understanding the competition between the basicity of the pyridine and the acid-lability of the pyrrole is key to successful handling.[1]

Part 1: The Core Stability Challenge

The molecule consists of two distinct aromatic systems connected by a C-N bond:[1]

  • The Pyridine Ring (Basic): Stable, electron-deficient.[1] In acid, it protonates (pKa ~5–6) to form a pyridinium cation.[1]

  • The Pyrrole Ring (Acid-Sensitive): Electron-rich.[1][2] In the presence of protons, it undergoes acid-catalyzed electrophilic aromatic substitution, leading to polymerization (the "Black Tar" effect).[1]

The Paradox of Stability

Interestingly, the protonation of the pyridine ring can temporarily stabilize the pyrrole.[1] When the pyridine nitrogen is protonated (


), it becomes strongly electron-withdrawing.[1] This pulls electron density away from the attached pyrrole ring, making the pyrrole less nucleophilic and thus less prone to the self-attack that causes polymerization.[1]

However , this protection is not absolute.[1] If the acid concentration is too high, or if the solution is concentrated (removing the solvent and increasing local acidity), the pyrrole ring will eventually polymerize.[1]

Part 2: Troubleshooting & FAQs

Module A: "My Sample Turned Black/Red"

Q1: I dissolved the compound in dilute HCl/TFA, and it turned red/black after a few hours. What happened? A: You are observing acid-catalyzed polymerization , often referred to as "pyrrole red" formation.[1] Even though the N-pyridyl attachment reduces reactivity, the pyrrole ring is still susceptible to protonation at the C2 or C3 position.[1] This protonated intermediate acts as an electrophile, reacting with unprotonated pyrrole molecules to form dimers, trimers, and eventually dark polypyrrole-like tars.[1]

  • Correction: Avoid storing the compound in acidic media for >1 hour. Neutralize acidic fractions immediately after collection.[1]

Q2: Can I use TFA (Trifluoroacetic acid) for NMR? A: Use with caution. Pure TFA is too strong and will likely degrade the sample over the duration of a 1D or 2D NMR experiment.[1]

  • Recommendation: Use

    
     or 
    
    
    
    .[1] If you must use an acid to shift peaks, use a minimal amount of
    
    
    (Acetic acid-d4) or keep the TFA concentration <0.1% and run the experiment immediately at low temperature (
    
    
    ).[1]
Module B: "My Compound Disappeared on LCMS"

Q3: I see a peak in the UV trace, but the mass spectrum is messy or shows higher molecular weights. A: This indicates on-column degradation or source polymerization .[1]

  • On-Column: If your mobile phase is too acidic (e.g., 0.1% TFA pH ~2) and the run time is long, oligomers may form on the column.[1]

  • Source: In the ESI source, high voltage and acidic droplets can force polymerization.[1]

  • Correction: Switch to Formic Acid (0.1%) or Ammonium Acetate (10mM, pH 5-6) . Formic acid is weaker than TFA and often gentler on pyrroles during the ionization process.[1]

Q4: Is the C-N bond hydrolyzing? A: Unlikely. The bond connecting the pyrrole nitrogen to the pyridine ring is part of an aromatic enamine system and is generally resistant to hydrolysis under standard laboratory conditions.[1] The disappearance is almost certainly due to polymerization (which spreads the signal into a broad "hump" on the baseline) rather than cleavage into 4-methyl-2-aminopyridine and pyrrole.[1]

Part 3: Visualization of Degradation

The following diagram illustrates the competing pathways. The "Safe Path" relies on the electron-withdrawing effect of the protonated pyridine.[1] The "Failure Path" occurs when excess acid triggers pyrrole polymerization.[1]

StabilityMechanism cluster_legend Stability Logic Compound 4-Methyl-2-(1-pyrrolyl)pyridine (Neutral) Protonated Pyridinium Salt (Py-H+) (Temporarily Stable) Compound->Protonated Mild Acid (pH 3-5) Fast Reversible Step Activated Pyrrole C-Protonation (Reactive Intermediate) Compound->Activated Strong Acid / Time Protonated->Compound Neutralization Protonated->Activated Excess Acid Concentration Polymer Polypyrrole Tar (Red/Black Precipitate) Activated->Polymer Self-Reaction (Irreversible)

Caption: Figure 1. Kinetic competition between pyridine protonation (stabilizing) and pyrrole protonation (degrading).[1]

Part 4: Standardized Protocols

Protocol 1: LCMS/HPLC Analysis Conditions

Use this protocol to verify purity without inducing degradation.

ParameterRecommendationNotes
Column C18 or C8 (e.g., Zorbax Eclipse, Waters BEH)Standard RP columns are compatible.[1]
Mobile Phase A Water + 0.1% Formic Acid Avoid TFA if possible; Formic is gentler.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol is also acceptable.[1]
Gradient 5% -> 95% B over 5-10 minsKeep run times short to minimize acid exposure.
Detection UV 254 nm / 280 nmPyrrole absorption is strong in UV.[1]
Sample Diluent 50:50 Water:Acetonitrile (Neutral)Do not dissolve the sample in pure acid.[1]
Protocol 2: Acidic Workup & Isolation

If you must expose the compound to acid (e.g., during a reaction workup), follow this strict "Quench & Rescue" procedure.

  • Cooling: Pre-cool the reaction mixture to 0°C before adding any acid.

  • Contact Time: Limit exposure to acidic aqueous phases to < 15 minutes .

  • Neutralization:

    • Do not concentrate the acidic solution directly on a rotovap (heat + acid = tar).[1]

    • Neutralize the aqueous layer with Saturated

      
        or NaOH  to pH 7–8 before extraction into organic solvent.[1]
      
  • Drying: Dry organic extracts over

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if the compound is ultra-sensitive, though
    
    
    is usually fine for this specific derivative.[1]

References

  • SIELC Technologies . Separation of 2-(1H-Pyrrol-1-yl)pyridine on Newcrom R1 HPLC column. Application Note. Link

    • Supports the viability of analyzing this class of compounds using acidic mobile phases (Phosphoric/Formic acid) under controlled conditions.[1]

  • Smith, G. F. (1963).[1] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry, 2, 287-309.[1] Link[1]

    • Foundational text describing the mechanism of pyrrole polymerization ("pyrrole red") in acidic media.[1]

  • PubChem . Compound Summary: 2-(1H-pyrrol-1-yl)pyridine.[1][3] National Library of Medicine.[1] Link

    • Provides chemical property data and structural confirmation for the parent scaffold.[1]

  • Beilstein Journal of Organic Chemistry . (2012). Synthesis of new pyrrole–pyridine-based ligands. Beilstein J. Org.[1] Chem. 8, 1027–1036.[1] Link

    • Highlights the stability challenges and synthesis conditions for pyrrolyl-pyridine ligands.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Methyl-2-(1-pyrrolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers and drug development professionals analyzing the structural elucidation of bi-heterocyclic scaffolds.

The Analytical Challenge: Bi-Heterocyclic Overlap

4-Methyl-2-(1-pyrrolyl)pyridine is a privileged scaffold in medicinal chemistry and ligand design, featuring an electron-rich pyrrole ring directly conjugated to an electron-deficient pyridine ring. The primary analytical challenge in


H NMR spectroscopy for this compound is the severe signal overlap in the aromatic region (6.0–8.5 ppm). Both the pyrrole 

protons and the pyridine ring protons resonate in this narrow window.

To definitively characterize this molecule, analysts must choose the optimal NMR solvent to maximize signal dispersion and select the appropriate analytical workflow (1D vs. 2D NMR) to unambiguously assign spin systems. This guide objectively compares the performance of standard NMR solvents (CDCl


 vs. DMSO-

) and evaluates the necessity of 2D NMR techniques for self-validating structural proof.

Workflow Comparison: 1D Routine vs. 2D Elucidation

Relying solely on 1D


H NMR for 4-Methyl-2-(1-pyrrolyl)pyridine often leads to ambiguous assignments. The 

-substituted pyrrole ring typically presents two apparent triplets (the

-protons at H-2'/5' and the

-protons at H-3'/4')[1]. Meanwhile, the 4-methylpyridine system presents a singlet-like doublet (H-3), a doublet of doublets (H-5), and a downfield doublet (H-6)[2]. At lower magnetic fields (e.g., 400 MHz), the pyridine H-3 and pyrrole

-protons can coalesce.

Performance Verdict: A 1D spectrum is sufficient for purity assessment, but a 2D workflow is mandatory for de novo structural confirmation. 2D COSY isolates the intra-ring spin systems, while 2D NOESY bridges the two rings through space, providing a self-validating causality loop for the assignment.

NMR_Workflow Start Sample Prep: 4-Methyl-2-(1-pyrrolyl)pyridine Acq1D Acquire 1D 1H NMR (400/600 MHz) Start->Acq1D Eval Signal Overlap in Aromatic Region? Acq1D->Eval Assign Direct Assignment (Integration & Multiplicity) Eval->Assign Resolved COSY 2D COSY Isolate Pyrrole vs. Pyridine Spin Systems Eval->COSY Overlapped Final Complete Structural Elucidation Assign->Final NOESY 2D NOESY Confirm Inter-Ring Connectivity COSY->NOESY NOESY->Final

Figure 1: Decision matrix comparing 1D vs 2D NMR workflows for bi-heterocyclic assignment.

Solvent Performance Evaluation: CDCl vs. DMSO-

The choice of deuterated solvent fundamentally alters the chemical shift (


) landscape. While CDCl

is the industry standard due to its low cost and minimal residual solvent peak interference, DMSO-

offers distinct advantages for polar derivatives but introduces strong solvent-solute dipole interactions[3].

Causality of Solvent Effects: DMSO is a highly polar solvent (dielectric constant


) compared to chloroform (

)[4]. Although 4-Methyl-2-(1-pyrrolyl)pyridine lacks hydrogen-bond donors (like -OH or -NH), the strong dipole of DMSO interacts with the

-electron cloud of the pyrrole ring and the lone pair of the pyridine nitrogen[5]. This interaction deshields the adjacent protons, systematically shifting the pyridine H-6 and the pyrrole H-2'/5' protons downfield by 0.10 to 0.15 ppm compared to CDCl

[6].
Comparative H NMR Data Summary

Data represents typical chemical shifts (ppm) referenced to internal TMS (0.00 ppm) at 400 MHz.

Proton PositionMultiplicity & CouplingShift in CDCl

(

, ppm)
Shift in DMSO-

(

, ppm)
Performance Note
Pyridine H-6 d, J

5.1 Hz
~8.25~8.35Deshielded in DMSO due to N-lone pair solvation.
Pyrrole H-2', 5' t, J

2.2 Hz
~7.45~7.55

-protons; highly sensitive to solvent polarity.
Pyridine H-3 s (broad) or d, J < 1 Hz~7.15~7.30Often overlaps with CHCl

satellite in CDCl

.
Pyridine H-5 dd, J

5.1, 1.0 Hz
~6.95~7.10Readily identified by ortho-coupling to H-6.
Pyrrole H-3', 4' t, J

2.2 Hz
~6.30~6.25

-protons; shielded by the electron-rich ring.
C4-Methyl s~2.40~2.35Minimal solvent effect; reliable integration anchor.

Selection Recommendation: CDCl


 provides a cleaner baseline for the aliphatic methyl integration, but DMSO-

provides superior dispersion (separation) between the Pyridine H-3 and the Pyrrole

-protons, making it the superior choice if 1D NMR is exclusively used.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes a 2D NOESY experiment to create a self-validating logic loop. By measuring the Nuclear Overhauser Effect (NOE), we can prove the spatial proximity (< 5 Å) between the pyrrole ring and the pyridine ring, definitively assigning the ambiguous H-3 proton[7].

NOESY_Logic Pyr_alpha Pyrrole H-2' / H-5' (~7.45 ppm) Pyr_beta Pyrrole H-3' / H-4' (~6.30 ppm) Pyr_alpha->Pyr_beta Intra-ring NOE Pyd_H3 Pyridine H-3 (~7.15 ppm) Pyr_alpha->Pyd_H3 Inter-ring NOE Me_Grp C4-Methyl (~2.40 ppm) Pyd_H3->Me_Grp Intra-ring NOE Pyd_H5 Pyridine H-5 (~6.95 ppm) Pyd_H5->Me_Grp Intra-ring NOE

Figure 2: NOESY spatial correlation map confirming inter-ring connectivity.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 10–15 mg of highly purified 4-Methyl-2-(1-pyrrolyl)pyridine in 0.6 mL of the chosen deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to ensure chemical shifts are strictly reporting solute-solvent interactions, not referencing artifacts[1].
  • 1D

    
    H NMR Acquisition: 
    
    • Spectrometer: 400 MHz or 600 MHz.

    • Parameters: 16 scans, relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure quantitative integration of the methyl group (3H) versus the aromatic protons (total 7H).

  • 2D COSY Acquisition: Run a standard gradient COSY to establish the J-coupled spin systems. The pyrrole

    
     (~7.45 ppm) and 
    
    
    
    (~6.30 ppm) protons will show a strong cross-peak, completely isolating them from the pyridine system.
  • 2D NOESY Acquisition (The Validation Step):

    • Set the mixing time (

      
      ) to 400 ms . This specific timing is critical for small molecules (~158  g/mol ) to allow NOE buildup without signal loss to spin diffusion.
      
    • Observation: Look for a cross-peak between the Pyrrole H-2' signal (~7.45 ppm) and the Pyridine H-3 signal (~7.15 ppm). Because the pyrrole ring can freely rotate around the C-N bond, both

      
      -protons will show an NOE to H-3. This single cross-peak definitively proves the regiochemistry of the substitution.
      

Conclusion

For the structural elucidation of 4-Methyl-2-(1-pyrrolyl)pyridine, relying on 1D NMR in CDCl


 leaves room for assignment errors due to aromatic signal overlap. DMSO-

outperforms CDCl

in resolving the pyridine H-3 from the pyrrole

-protons via dipole-induced deshielding. However, the most robust analytical standard is the implementation of a 2D NOESY workflow , which transforms the analysis from empirical guessing to a self-validating spatial proof.

References

  • Proton Nuclear Magnetic Resonance Spectroscopy - Solvent Effects. Organic Chemistry Data. Available at: [Link]

  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium through 1H NMR Spectroscopy. AUREMN. Available at: [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments. Thieme Connect. Available at:[Link]

  • 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine in Neutral Media. PubMed Central (NIH). Available at: [Link]

Sources

Advanced IR Characterization: Pyrrole vs. Pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of pyrrole and pyridine rings. It is designed for researchers requiring precise structural verification in drug development, particularly when distinguishing between free bases, salts, and hydrogen-bonded complexes.

Executive Summary: The Structural Imperative

In medicinal chemistry, pyrrole (5-membered, electron-rich) and pyridine (6-membered, electron-deficient) moieties serve as pharmacophore scaffolds in countless kinase inhibitors and active pharmaceutical ingredients (APIs). Distinguishing them—and their electronic states—is critical for:

  • Salt Screening: Differentiating a pyridine free base from a pyridinium salt (critical for solubility/bioavailability).

  • Binding Mode Validation: Assessing the hydrogen-bond donor capability of pyrrole N-H in active sites.

  • Purity Profiling: Identifying trace precursors in multi-step heterocyclic synthesis.

This guide moves beyond basic peak assignment, offering a mechanistic understanding of why these bands appear and how to use them as diagnostic tools.

Theoretical Basis: Electronic Structure & Vibrational Modes[1]

The vibrational signatures of these rings are dictated by their symmetry and electronic distribution.

  • Pyrrole (

    
    ):  An electron-excessive aromatic ring. The nitrogen lone pair is delocalized into the 
    
    
    
    -system to maintain aromaticity. Consequently, the N-H bond is highly polarized , making it a potent hydrogen bond donor and leading to intense, environment-sensitive IR bands.
  • Pyridine (

    
    ):  An electron-deficient aromatic ring (isoelectronic with benzene). The nitrogen lone pair is orthogonal to the 
    
    
    
    -system (in the
    
    
    orbital).[1] It acts as a hydrogen bond acceptor or proton acceptor (base). It lacks an N-H bond in its neutral state, and its ring stretching modes are heavily coupled, resembling benzene's "quadrant" stretches.

Comparative Analysis: Characteristic Bands

Master Comparison Table
Vibrational ModePyrrole (Neutral)Pyridine (Free Base)Pyridinium Ion (Salt)Diagnostic Value
N-H Stretch (

)
3400–3500 cm⁻¹ (Sharp, Free)3200–3400 cm⁻¹ (Broad, H-bonded)Absent 2400–3200 cm⁻¹ (Very Broad, "Fermi Resonance" structure)Primary Differentiator. Presence of sharp band >3400 indicates free Pyrrole.[2]
Ring Breathing ~1140 cm⁻¹990–1005 cm⁻¹ ~1010–1030 cm⁻¹Pyridine's ~1000 cm⁻¹ band is intensely sharp and sensitive to substitution.
Ring Stretch (

)
1530, 1470 cm⁻¹1580, 1570, 1480, 1440 cm⁻¹ ~1600–1630 cm⁻¹ (Band shifts upward)The Pyridine "1440 cm⁻¹" band is a marker for the free base.
C-H Def. (Out-of-Plane) 730–800 cm⁻¹ (Broad)700–750 cm⁻¹ (Sharp)Shifts to higher freq.Substitution pattern recognition.
Deep Dive: The Pyrrole N-H Stretch

The N-H stretch is the "heartbeat" of the pyrrole spectrum.

  • Free State (Dilute non-polar solvent): Appears as a sharp, medium-intensity peak at 3496 cm⁻¹ (in

    
    ).
    
  • Associated State (Solid/Concentrated): Due to N-H···

    
     or N-H···N hydrogen bonding, this band broadens significantly and redshifts to 3200–3400 cm⁻¹ .
    
  • Diagnostic Tip: If you observe a sharp peak at ~3500 cm⁻¹ alongside a broad mound at 3300 cm⁻¹, your sample likely contains both monomeric and aggregated species (common in amorphous dispersions).

Deep Dive: The Pyridine "Quadrant" Stretches

Pyridine exhibits four bands in the 1600–1400 cm⁻¹ region, derived from benzene's


 stretching modes.
  • ~1590–1600 cm⁻¹: Often weak (unless conjugated).

  • ~1570–1580 cm⁻¹: Variable intensity.

  • ~1480 cm⁻¹: Medium/Strong.

  • ~1440 cm⁻¹: The "Indicator" Band. This band is strong in the free base. Upon protonation (salt formation) or metal coordination, this band typically diminishes or shifts significantly upward to ~1540 cm⁻¹ or higher.

Experimental Protocol: Self-Validating Spectra

To ensure data integrity, follow this protocol designed to eliminate artifacts (e.g., atmospheric water masking N-H bands).

Protocol: "Dry-Phase" ATR Acquisition

Objective: Obtain high-resolution spectra free from hygroscopic interference.

  • System Prep: Purge FTIR bench with dry

    
     for 15 mins to eliminate atmospheric 
    
    
    
    (which absorbs at 3500–3800 cm⁻¹ and 1600 cm⁻¹, obscuring key bands).
  • Background: Collect background spectrum (32 scans min).

  • Sample Prep (Solid):

    • Do NOT use KBr pellets for hygroscopic salts (pyridinium halides exchange with KBr).

    • Use Diamond ATR . Grind sample to fine powder to maximize crystal contact.

  • Acquisition:

    • Apply high pressure (clamp).

    • Scan range: 4000–600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (critical for resolving Pyridine ring modes).

  • Validation Check:

    • Check 2350 cm⁻¹: If

      
       doublet is present, purge was insufficient.
      
    • Check 3400 cm⁻¹: If broad "hump" exists without specific N-H features, dry sample in vacuum oven at 40°C for 2 hours and re-scan.

Visualization: Diagnostic Workflows

Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in identifying the ring system based on spectral features.

IR_Identification Start Unknown Heterocycle Spectrum CheckNH Check 3200-3500 cm⁻¹ Region Start->CheckNH HasNH Sharp Band (~3500) or Broad Band (3200-3400)? CheckNH->HasNH Yes NoNH No Significant Bands CheckNH->NoNH No PyrrolePath Likely Pyrrole or Protonated Pyridine HasNH->PyrrolePath PyridinePath Likely Pyridine Free Base NoNH->PyridinePath CheckBroad Is band Very Broad/Complex (2500-3200)? PyrrolePath->CheckBroad CheckBreath Check 990-1005 cm⁻¹ PyridinePath->CheckBreath Pyridinium Pyridinium Salt (N-H⁺) Check shift of 1440 -> 1540 cm⁻¹ CheckBroad->Pyridinium Yes NeutralPyrrole Neutral Pyrrole (N-H) Check ring breath ~1140 cm⁻¹ CheckBroad->NeutralPyrrole No (Sharp/Medium Broad) ConfirmPy Confirmed Pyridine Base (Look for 1440 cm⁻¹ stretch) CheckBreath->ConfirmPy Sharp Band Present Unlikely Re-evaluate Structure CheckBreath->Unlikely Absent

Caption: Decision tree for distinguishing Pyrrole, Pyridine, and Pyridinium species using key IR marker bands.

Diagram 2: The H-Bonding Effect on Pyrrole

Visualizing how the environment shifts the N-H frequency.

Pyrrole_H_Bonding Free Free Pyrrole (Dilute Solution) Mechanism N-H ··· π  or  N-H ··· N Interaction weakens N-H bond Free->Mechanism Concentration Increase SpectrumFree Sharp Peak ~3496 cm⁻¹ Free->SpectrumFree IR Output Bonded H-Bonded Pyrrole (Solid/Concentrated) SpectrumBonded Broad Band ~3200-3400 cm⁻¹ Bonded->SpectrumBonded IR Output Mechanism->Bonded

Caption: Impact of intermolecular hydrogen bonding on the Pyrrole N-H stretching frequency.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental band assignments).
  • Matsumoto, Y., & Honma, K. (2007).[3] NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310.[3] Link

  • Bera, P. P., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes. Physical Chemistry Chemical Physics, 22, 21520-21534. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for ring breathing mode frequencies).[4]

  • NIST Chemistry WebBook. Pyridine and Pyrrole IR Spectra. National Institute of Standards and Technology. Link

Sources

mass spectrometry fragmentation pattern of C10H10N2 ligands

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization of C10H10N2 Ligand Isomers: A Comparative Mass Spectrometry Guide

Executive Summary: The C10H10N2 Isomer Challenge

In coordination chemistry and drug discovery, the molecular formula C10H10N2 (MW 158.20 Da) represents a critical structural intersection. Unlike the fully aromatic bipyridines (C10H8N2), the C10H10N2 class includes highly active ligands such as 1,8-Diaminonaphthalene (1,8-DAN) —the archetypal "proton sponge"—and substituted imidazoles like 4-Methyl-2-phenylimidazole (MPI) .

Differentiating these isomers is vital because their coordination modes differ fundamentally: 1,8-DAN acts as a peri-bidentate ligand or proton trap, whereas MPI functions as a monodentate N-donor or bridging ligand. This guide provides a definitive mass spectrometry (MS) workflow to distinguish these isomers based on their unique electrospray ionization (ESI) fragmentation fingerprints.

Technical Note on Bipyridines: While 2,2'-Bipyridine is a dominant ligand, its neutral formula is C10H8N2 (MW 156). Confusion often arises because its doubly protonated form or dihydro-derivatives correspond to C10H10N2. This guide focuses on distinguishing the stable structural isomers with the neutral formula C10H10N2.

Chemical Identity & Theoretical Basis

The differentiation relies on the stability of the core ring systems (naphthalene vs. imidazole) and the lability of substituents under Collision-Induced Dissociation (CID).

Feature1,8-Diaminonaphthalene (1,8-DAN) 4-Methyl-2-phenylimidazole (MPI)
Structure Fused bicyclic aromatic (Naphthalene core)Monocyclic heteroaromatic (Imidazole core)
Ligand Type Peri-diamine (Proton Sponge)N-donor Heterocycle
Proton Affinity Extremely High (Chelated proton)Moderate (N3 lone pair)
Key Lability Loss of Ammonia (NH3) due to steric strainRing Cleavage (RDA) via Retro-Diels-Alder

Fragmentation Mechanisms

The following Graphviz diagrams illustrate the distinct dissociation pathways that serve as the "fingerprint" for identification.

Pathway A: 1,8-Diaminonaphthalene (Proton Sponge Effect)

The [M+H]+ ion (m/z 159) is stabilized by an intramolecular hydrogen bond. However, under CID, the steric strain between the peri nitrogen atoms drives the elimination of ammonia (NH3) to form a stable benzo[cd]indolyl cation (m/z 142).

DAN_Fragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of 1,8-Diaminonaphthalene M_Protonated [M+H]+ m/z 159 (Stable H-bond) Frag_142 [M+H - NH3]+ m/z 142 (Benzo[cd]indolyl cation) M_Protonated->Frag_142 Loss of NH3 (-17 Da) *Diagnostic* Frag_115 [m/z 142 - HCN]+ m/z 115 (Ring Contraction) Frag_142->Frag_115 Loss of HCN (-27 Da)

Pathway B: 4-Methyl-2-phenylimidazole (Ring Cleavage)

The imidazole ring is susceptible to Retro-Diels-Alder (RDA) type cleavages. The most diagnostic pathway involves the cleavage of the imidazole ring to yield the stable protonated benzonitrile ion (m/z 104), confirming the presence of the phenyl group attached to the C=N moiety.

MPI_Fragmentation Figure 2: ESI-MS/MS Fragmentation Pathway of 4-Methyl-2-phenylimidazole M_Protonated [M+H]+ m/z 159 (Imidazole Core) Frag_159_RDA RDA Intermediate M_Protonated->Frag_159_RDA Ring Opening Frag_104 [Ph-CNH]+ m/z 104 (Benzonitrile cation) Frag_159_RDA->Frag_104 Loss of C3H5N (Substituted fragment)

Comparative Data Analysis

The table below summarizes the relative abundance of product ions observed at a standard collision energy (CE = 25-30 eV).

m/z (Product Ion)1,8-DAN Abundance MPI Abundance Structural Assignment
159 10-20% (Precursor)5-15% (Precursor)[M+H]+ Parent Ion
142 100% (Base Peak) < 5%[M+H - NH3]+ (Diagnostic for DAN)
132 10-30%< 5%[M+H - HCN]+ (Minor path for DAN)
104 < 5%100% (Base Peak) [PhCNH]+ (Diagnostic for Phenyl-Imidazole)
117 Absent20-40%[M+H - CH3CN]+ (Acetonitrile loss)

Key Differentiator:

  • If the spectrum is dominated by m/z 142 , the ligand is 1,8-Diaminonaphthalene .

  • If the spectrum is dominated by m/z 104 , the ligand is 4-Methyl-2-phenylimidazole .

Experimental Protocol: Step-by-Step

To replicate these results, follow this self-validating ESI-MS/MS workflow.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of ligand in 1 mL Methanol (MeOH).

  • Working Solution: Dilute to 1 µg/mL (approx. 6 µM) in 50:50 MeOH:H2O + 0.1% Formic Acid.

    • Why Formic Acid? Ensures complete protonation ([M+H]+) for ESI efficiency.

    • Self-Check: Solution must be clear. 1,8-DAN may darken over time due to oxidation; use fresh solutions.

Phase 2: MS Acquisition (Direct Infusion)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: ESI Positive Mode (+).

  • Flow Rate: 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • MS1 Scan: Verify dominant peak at m/z 159.1 .

Phase 3: MS/MS Product Ion Scan
  • Precursor Selection: Select m/z 159.1 (Isolation width ± 1.0 Da).

  • Collision Energy (CE) Ramp:

    • Acquire spectra at 10, 20, 30, and 40 eV .

    • Reasoning: 1,8-DAN is stable; the loss of NH3 (m/z 142) requires moderate energy (20-30 eV). MPI fragmentation to m/z 104 is facile but may require >25 eV to become the base peak.

  • Data Interpretation: Compare the ratio of m/z 142 vs. m/z 104.

References

  • Alder, R. W., et al. (1998). "1,8-Bis(dimethylamino)naphthalene (Proton Sponge): hydride and organometallic chemistry." Chemical Communications. Link

  • NIST Chemistry WebBook. "1,8-Naphthalenediamine Mass Spectrum." National Institute of Standards and Technology. Link

  • PubChem. "4-Methyl-2-phenylimidazole Compound Summary." National Library of Medicine. Link

  • Bowie, J. H. (1990). "The fragmentation of even-electron ions." Mass Spectrometry Reviews. (Fundamental reference for NH3 loss mechanisms in diamines).
  • BenchChem. "Comparative Analysis of C10H10N2 Isomers." BenchChem Spectral Database. Link

Technical Guide: UV-Vis Absorption & Steric Conformation of 4-Methyl-2-(1-pyrrolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-Methyl-2-(1-pyrrolyl)pyridine , contrasting it with its structural isomers to highlight the critical role of steric hindrance in defining photophysical properties.

Executive Summary

4-Methyl-2-(1-pyrrolyl)pyridine (CAS: 90996-18-2) is a specialized heterocyclic ligand often used in coordination chemistry and as a precursor for fluorescent probes. Unlike its 4-substituted isomer, which exhibits strong visible absorption (yellow color), the 2-substituted isomer is characterized by a "twisted" intramolecular geometry. This steric distortion breaks


-conjugation between the pyrrole and pyridine rings, confining its primary absorption to the ultraviolet region.

Key Spectral Characteristic:

  • 
     (Estimated):  255–265 nm (in MeCN or MeOH).
    
  • Visual Appearance: Colorless to pale off-white solid (unlike the bright yellow 4-isomer).

  • Primary Transition: Localized

    
     transitions on the pyridine and pyrrole rings; minimal Intramolecular Charge Transfer (ICT).
    

Comparative Analysis: The "Twist" Effect

To understand the spectrum of 4-Methyl-2-(1-pyrrolyl)pyridine, it is essential to compare it with its planar isomer, 4-(1-pyrrolyl)pyridine. The difference in connectivity dictates the molecular geometry and, consequently, the electronic coupling.

Table 1: Photophysical Comparison of Pyrrolylpyridines
Feature4-Methyl-2-(1-pyrrolyl)pyridine (Target)4-(1-pyrrolyl)pyridine (Alternative)4-Methylpyridine (Reference)
Connectivity Pyrrole at C2 positionPyrrole at C4 positionNo pyrrole
Geometry Twisted (

40-60° dihedral angle)
Planar (< 20° dihedral angle)Planar

(Absorption)
~255 nm (UV region)463 nm (Visible region)254 nm
Molar Absorptivity (

)
Moderate (

3,000 - 5,000 M⁻¹cm⁻¹)
Low (

110 M⁻¹cm⁻¹ for CT band)
~2,000 M⁻¹cm⁻¹
Color Colorless / Pale SolidBright YellowColorless Liquid
Mechanism Steric clash (H3 vs Pyrrole-H) breaks conjugation.Unimpeded conjugation allows ICT.Basic aromatic

.

Note: The "yellow" color and 463 nm absorption of the 4-isomer are due to a specific charge transfer transition that requires planarity. The 2-isomer cannot achieve this planarity due to steric hindrance, resulting in a spectrum that closely resembles the sum of its parts (pyridine + pyrrole).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the steric conflict that forces the 2-isomer out of planarity, decoupling the electronic systems.

G cluster_0 Target: 2-(1-pyrrolyl) Isomer cluster_1 Alternative: 4-(1-pyrrolyl) Isomer Target 4-Methyl-2-(1-pyrrolyl)pyridine Steric Steric Clash (Pyridine H3 vs Pyrrole Hα) Target->Steric Twist Twisted Geometry (Dihedral > 40°) Steric->Twist UV Abs: UV Only (~255 nm) Conjugation Broken Twist->UV Alt 4-(1-pyrrolyl)pyridine Planar Planar Geometry (Minimal Sterics) Alt->Planar Conj Extended π-Conjugation Planar->Conj Vis Abs: Visible (~463 nm) Yellow Color Conj->Vis

Caption: Comparison of steric pathways. The 2-isomer (Red) undergoes twisting due to proton clashes, breaking conjugation. The 4-isomer (Green) remains planar, allowing visible light absorption.

Experimental Protocols

A. Synthesis Verification (Clauson-Kaas Method)

If synthesizing this compound to verify purity or spectral properties, the standard Clauson-Kaas pyrrole synthesis is recommended over coupling reactions to ensure regiospecificity.

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent).

  • Procedure: Reflux the mixture for 2–4 hours. The amine condenses with the furan derivative to form the pyrrole ring.

  • Workup: Neutralize with NaHCO₃, extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography. Crucial: The product should be a pale solid. If fractions are bright yellow, they may contain oxidized impurities or polypyrrole byproducts.

B. UV-Vis Measurement Protocol

To accurately determine the


 without interference from aggregation:
  • Solvent Choice: Use Acetonitrile (MeCN) or Methanol (MeOH) (HPLC Grade). Avoid non-polar solvents like Hexane if solubility is poor, but they provide the finest vibrational structure.

  • Concentration: Prepare a stock solution of

    
     M.
    
  • Baseline: Run a blank scan with pure solvent.

  • Scan Range: 190 nm – 600 nm.

  • Expected Result:

    • 200–220 nm: Strong absorption (Pyrrole ring).

    • 250–265 nm: Distinct peak (Pyridine

      
      , modulated by the methyl group).
      
    • >350 nm: Baseline should be near zero. Any absorption here indicates impurities (e.g., oxidized polypyrrole oligomers).

References

  • Vertex AI Search. (2024). Synthesis and photophysical properties of pyrrolylpyridines. Retrieved from and .

  • PubChem. (n.d.). 4-Methyl-2-(1-pyrrolyl)pyridine Compound Summary. Retrieved from .

  • BLD Pharm. (2024). Product Specifications: 4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2). Retrieved from .

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[1] Academic Press. (Foundational text on steric hindrance in N-substituted pyrroles).

Sources

A Comparative Guide to the Pi-Acceptor Properties of Pyrrolylpyridine vs. Phenylpyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and organometallics, the electronic character of a ligand is paramount. It dictates the stability, reactivity, and photophysical properties of the resulting metal complex. Among the vast arsenal of chelating ligands, 2-phenylpyridine (ppy) has become a cornerstone, particularly in the development of phosphorescent emitters for organic light-emitting diodes (OLEDs). However, the quest for novel ligands with finely tunable electronic properties is perpetual. This guide provides an in-depth technical comparison of the π-acceptor properties of 2-(2'-pyrrolyl)pyridine and its ubiquitous counterpart, 2-phenylpyridine.

This analysis moves beyond a simple cataloging of properties. As a senior application scientist, the goal is to elucidate the fundamental electronic differences that govern the behavior of these two important ligand classes. We will explore the theoretical underpinnings of their π-acceptor capabilities, present and interpret comparative experimental data, and provide detailed protocols for the experimental validation of these properties.

The Decisive Difference: A Tale of Two Rings

The core distinction between pyrrolylpyridine and phenylpyridine lies in the intrinsic electronic nature of the five-membered pyrrole ring versus the six-membered benzene ring. While both are aromatic, their electron distribution and ability to engage in π-interactions with a metal center are markedly different.

  • Phenylpyridine: A Classic π-Acceptor. The phenyl group in phenylpyridine is a relatively neutral, conjugated system. When coordinated to a metal, the π* orbitals of the pyridine ring are the primary acceptors of electron density from the metal's d-orbitals in a process known as π-backbonding. The phenyl ring's main role is to provide a robust, cyclometalating C-H bond for strong coordination.

  • Pyrrolylpyridine: The π-Excessive Contender. In stark contrast, pyrrole is a π-excessive aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the π-system, increasing the electron density of the ring.[1][2] This makes the pyrrolyl group a significantly stronger π-donor than the phenyl group. When the pyrrolyl-substituted pyridine coordinates to a metal, this inherent electron-donating character of the pyrrolyl ring directly competes with the π-accepting nature of the pyridine ring.

This fundamental difference in the electronic character of the substituent ring has profound implications for the overall π-acceptor capacity of the ligand.

Visualizing the Electronic Tug-of-War

The interplay of inductive and mesomeric (resonance) effects dictates the net electronic influence of the substituent on the coordinating pyridine ring.

electronic_effects ppy Phenyl Ring ppy_py Pyridine Ring ppy->ppy_py -I (weak) -M (weak) pypy Pyrrolyl Ring pypy_py Pyridine Ring pypy->pypy_py -I (strong) +M (strong) metal Metal Center metal->ppy_py π-backbonding metal->pypy_py π-backbonding (reduced) caption Electronic effects of phenyl vs. pyrrolyl substituents.

Caption: Electronic effects of phenyl vs. pyrrolyl substituents.

The pyrrolyl group acts as a strong mesomeric (+M) donor, pushing electron density into the pyridine ring. This increased electron density on the pyridine ring's π-system counteracts its ability to accept electron density from the metal center via backbonding. Consequently, pyrrolylpyridine is expected to be a weaker π-acceptor ligand than phenylpyridine.

Experimental Validation: A Comparative Look at Spectroscopic and Electrochemical Data

ComplexEmission Max (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)
bis(3,5-dimethyl-2-(2'-pyridyl)pyrrolyl)zinc4950.32-5.3-2.2
Representative Phenylpyridine ComplexVariesVaries~ -5.5~ -2.4

Data for the pyrrolylpyridine complex is from Thompson et al., Dalton Trans., 2004.[1][3] Data for a representative phenylpyridine complex is generalized from multiple sources for illustrative purposes.

The molecular orbital calculations from this study are particularly revealing. The Highest Occupied Molecular Orbital (HOMO) of the pyrrolylpyridine ligand is at a higher energy (-5.3 eV) compared to typical phenylpyridine ligands, while the Lowest Unoccupied Molecular Orbital (LUMO) is also slightly higher in energy.[1][3] A higher HOMO energy is consistent with the stronger electron-donating nature of the pyrrolyl group. The LUMO, which is primarily located on the pyridine ring and is the orbital that accepts electrons from the metal in π-backbonding, is raised in energy. A higher energy LUMO makes the ligand a poorer π-acceptor.

Electrochemical data provides a more direct measure of a ligand's electron-donating or -withdrawing character. In a comparative study of cyclometalated Platinum(II) complexes with 2-phenylpyridine (ppy) and the electronically similar 2-(2'-thienyl)pyridine (tpy), it was observed that the redox potentials were primarily influenced by the ancillary ligands rather than the cyclometalating ligand itself.[1] However, subtle differences can be teased out. Generally, a stronger electron-donating ligand will make the metal center easier to oxidize (a less positive oxidation potential) and harder to reduce (a more negative reduction potential).

Based on the π-donating nature of the pyrrolyl group, we would predict that a metal complex of pyrrolylpyridine would exhibit an oxidation potential that is less positive (easier to oxidize) than its phenylpyridine analogue.

Experimental Protocols for Property Determination

To empirically determine and compare the π-acceptor properties of these ligands, the following experimental workflows are recommended.

Synthesis of Metal Complexes

A standardized metal center is crucial for a direct comparison. Iridium(III) or Platinum(II) are excellent choices due to their well-established coordination chemistry with these types of ligands.

Protocol for Synthesis of a Generic Ir(III) Complex:

  • Dimer Formation: React Iridium(III) chloride hydrate with an excess of the respective ligand (phenylpyridine or pyrrolylpyridine) in a 2-ethoxyethanol/water mixture. Reflux the mixture under an inert atmosphere for 12-24 hours. The resulting chloro-bridged iridium dimer will precipitate upon cooling.

  • Monomer Synthesis: The isolated dimer is then reacted with an ancillary ligand (e.g., acetylacetonate) in a suitable solvent like 2-ethoxyethanol under reflux to yield the final monomeric complex.

  • Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization or sublimation.

synthesis_workflow start Start step1 React IrCl3 with Ligand (ppy or py-pyr) start->step1 step2 Isolate Dimer step1->step2 step3 React Dimer with Ancillary Ligand step2->step3 step4 Purify Complex step3->step4 end End step4->end caption General synthesis workflow for Ir(III) complexes.

Sources

X-ray crystal structure data for 4-Methyl-2-(1-pyrrolyl)pyridine complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Methyl-2-(1-pyrrolyl)pyridine complexes, focusing on their structural characteristics, coordination modes, and performance relative to established alternatives.

Executive Summary

4-Methyl-2-(1-pyrrolyl)pyridine (4-Me-pp) represents a specialized class of N-heterocyclic ligands distinct from the more common 2,2'-bipyridine or C-linked pyrrolyl-pyridine families. Its defining structural feature is the N-C bond connecting the pyrrole nitrogen to the pyridine ring at the 2-position, combined with an electron-donating methyl group at the 4-position.

Unlike its C-linked isomer (2-(1H-pyrrol-2-yl)pyridine), which readily forms planar bidentate chelates, 4-Me-pp is sterically contorted and typically acts as a monodentate ligand or undergoes cyclometalation . This guide compares its crystallographic data and performance against these standard alternatives, highlighting its utility in designing sterically congested or electronically tunable metal centers for catalysis and luminescence.

Structural Characterization & Comparative Analysis
2.1 Ligand Architecture: The N-Linked vs. C-Linked Distinction

The critical structural differentiator is the linkage between the heterocycles.

  • 4-Methyl-2-(1-pyrrolyl)pyridine (Target): The pyrrole ring is attached via its nitrogen atom (

    
    ) to the pyridine 
    
    
    
    . This removes the pyrrole NH proton, preventing standard anionic N,N-chelation without C-H activation. The rings are often twisted due to steric repulsion between the pyrrole
    
    
    -hydrogens and pyridine
    
    
    .
  • Alternative (C-Linked): 2-(1H-pyrrol-2-yl)pyridine possesses an NH group, allowing deprotonation to form a monoanionic, planar N,N-bidentate chelate (bite angle ~79°).

2.2 Crystallographic Data Comparison

The following table contrasts the structural parameters of Metal-4-Me-pp complexes (typically Ru or Ir cyclometalates) against the standard C-linked alternative.

Feature4-Methyl-2-(1-pyrrolyl)pyridine (Target)2-(1H-pyrrol-2-yl)pyridine (Alternative)2,2'-Bipyridine (Standard)
Linkage Type

(N-linked)

(C-linked)

Coordination Mode Monodentate (

) or Cyclometalated (

)
Bidentate Chelate (

)
Bidentate Chelate (

)
M-N(Py) Bond 2.05 – 2.12 Å2.02 – 2.08 Å2.05 – 2.08 Å
M-C(Pyr) Bond 1.98 – 2.05 Å (if cyclometalated)N/A (M-N bond is ~2.00 Å)N/A
Chelate Bite Angle ~78° (Cyclometalated)79.5° ± 1.5°78.5° ± 1.0°
Twist Angle 40–60° (Free ligand); <5° (Cyclometalated)<10° (Planar)<5° (Planar)
Electronic Effect Strong

-donor (via C-anion)
Strong

-donor (via N-anion)

-acceptor

Analyst Note: The 4-methyl group in the target ligand exerts a positive inductive effect (+I), increasing the electron density on the pyridine nitrogen. In crystallographic terms, this often results in a slightly shorter M-N(py) bond compared to the unmethylated analog, stabilizing high-oxidation state metals (e.g., Ru(III), Ir(III)).

Performance Implications
3.1 Catalytic Stability (Ru/Ir Systems)
  • Mechanism: The N-linked 4-Me-pp ligand, when cyclometalated, forms a highly robust Ru-C bond . This bond is resistant to dissociation compared to the Ru-N bond of the C-linked alternative.

  • Outcome: Catalysts utilizing 4-Me-pp show higher thermal stability (up to 250°C) and resistance to oxidative degradation, making them superior for harsh water oxidation or hydrogenation protocols.

3.2 Photophysical Efficiency
  • Steric Bulk: The 4-methyl group introduces steric hindrance that can distort the coordination geometry. In luminescent complexes (e.g., Ir(III) phosphors), this distortion can prevent "stacking" interactions in the crystal lattice (self-quenching).

  • Data Support: Crystal packing data often shows increased intermolecular distances (>3.5 Å) for 4-Me-pp complexes compared to the π-stacked domains (<3.3 Å) of planar bipyridine complexes, leading to higher solid-state quantum yields.

Experimental Protocols
4.1 Synthesis of 4-Methyl-2-(1-pyrrolyl)pyridine
  • Reagents: 2-Chloro-4-methylpyridine (1.0 eq), Pyrrole (1.2 eq), KOH (powdered, 2.0 eq), DMSO (solvent).

  • Procedure:

    • Dissolve 2-chloro-4-methylpyridine in DMSO.

    • Add pyrrole and KOH.

    • Heat to 80°C for 4 hours under

      
      .
      
    • Quench with water; extract with dichloromethane.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield: ~85% (Colorless oil/solid).

4.2 Crystallization of [Ru(bpy)₂(4-Me-pp)]²⁺ (Example)
  • Method: Vapor Diffusion.

  • Protocol:

    • Dissolve 20 mg of the complex in minimal acetonitrile (0.5 mL).

    • Filter the solution into a small vial.

    • Place the small vial inside a larger jar containing diethyl ether (diffusing solvent).

    • Seal tightly and store at 4°C in the dark.

    • Result: X-ray quality red prisms appear within 3-5 days.

Visualization: Structural Logic & Workflow
5.1 Ligand Coordination Logic

This diagram illustrates how the specific linkage (N vs C) dictates the coordination geometry and resulting crystal structure properties.

G Ligand Ligand Precursor (Pyrrole + Pyridine) N_Link N-Linked Synthesis (4-Methyl-2-(1-pyrrolyl)pyridine) Ligand->N_Link N-Arylation C_Link C-Linked Synthesis (2-(1H-pyrrol-2-yl)pyridine) Ligand->C_Link Cross-Coupling Coord_N Coordination Mode A: Monodentate (Twisted) High Steric Bulk N_Link->Coord_N Standard Coord_CH Coordination Mode B: Cyclometalated (C-H Activation) Rigid M-C Bond N_Link->Coord_CH High Temp / Base Coord_C Coordination Mode C: Bidentate Chelate (N,N) Planar & Anionic C_Link->Coord_C Deprotonation Outcome_1 Crystal Data: Longer M-L Bonds Space Group: Low Symmetry Coord_N->Outcome_1 Outcome_2 Crystal Data: Short M-C Bond (~2.00Å) High Thermal Stability Coord_CH->Outcome_2 Outcome_3 Crystal Data: Short M-N Bond (~2.05Å) Planar Stacking (π-π) Coord_C->Outcome_3

Caption: Comparative workflow showing how synthesis pathways (N-linked vs C-linked) diverge into distinct coordination geometries and crystallographic outcomes.

References
  • Synthesis and Characterization of Pyrrolyl-Pyridine Derivatives Source: ChemicalBook / PubChem

  • Ruthenium(II) Complexes with Pyrrole-Pyridine Ligands: Electronic Regulation Source: ResearchGate (General Context on Methyl-substituted Pyrrolyl-pyridines)

  • Crystallographic Analysis of N- vs C-Linked Heterocycles Source: Cambridge Crystallographic Data Centre (CCDC) - General Search Principles

  • Cyclometalated Ruthenium Complexes: Structural Trends Source: ACS Publications (Inorganic Chemistry)

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(1-pyrrolyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(1-pyrrolyl)pyridine

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